(3,3-Difluorocyclobutyl)methanol
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(3,3-difluorocyclobutyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c6-5(7)1-4(2-5)3-8/h4,8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZKTVVUZBIKGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670331 | |
| Record name | (3,3-Difluorocyclobutyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681128-39-2 | |
| Record name | (3,3-Difluorocyclobutyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,3-Difluorocyclobutyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3,3-Difluorocyclobutyl)methanol synthesis pathways
An In-depth Technical Guide on the Synthesis of (3,3-Difluorocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable fluorinated building block in medicinal chemistry and drug discovery. The incorporation of the 3,3-difluorocyclobutyl motif can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1][2] This technical guide provides a detailed overview of the primary synthetic pathways to this compound, complete with experimental protocols, quantitative data, and process visualizations to aid researchers in its preparation. The target molecule has the following chemical properties:
| Property | Value |
| Molecular Formula | C5H8F2O |
| Molecular Weight | 122.11 g/mol |
| CAS Number | 681128-39-2 |
Primary Synthesis Pathway: Reduction of 3,3-Difluorocyclobutanecarboxylic Acid
The most direct and well-documented route to this compound involves the reduction of its corresponding carboxylic acid. This pathway is a two-step process starting from a commercially available ester.
Step 1: Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid
The initial step is the hydrolysis of ethyl 3,3-difluorocyclobutanecarboxylate to yield 3,3-difluorocyclobutanecarboxylic acid.[3]
Experimental Protocol:
-
To a solution of sodium hydroxide (10.7 g, 0.268 mol) in methanol (100 mL) and water (100 mL), add ethyl 3,3-difluorocyclobutanecarboxylate (40.0 g, 0.244 mol) at room temperature.
-
Stir the resulting mixture at room temperature for 15 hours.
-
Reduce the volume of the mixture by half in vacuo.
-
Acidify the remaining solution to pH 1 with concentrated aqueous HCl.
-
Extract the aqueous layer with dichloromethane (3 x 350 mL).
-
Combine the organic extracts and evaporate the solvent in vacuo to yield the product.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 32.4 g (98%) | [3] |
| Appearance | White solid | [3] |
| Melting Point | 49-52 °C | [3] |
| ¹H NMR (500 MHz, CDCl₃) | δ = 12.11 (br s, 1H), 3.06-2.96 (m, 1H), 2.94-2.79 (m, 4H) | [3] |
| ¹³C NMR (125 MHz, CDCl₃) | δ = 179.6, 118.0 (dd, J = 284, 271 Hz), 38.1 (t, J = 24.8 Hz), 26.0 (dd, J = 14.0, 5.7 Hz) | [3] |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ = -84.5 (d, J = 194 Hz), -97.8 (d, J = 194 Hz) | [3] |
Step 2: Reduction of 3,3-Difluorocyclobutanecarboxylic Acid to this compound
The synthesized 3,3-difluorocyclobutanecarboxylic acid is then reduced to the target primary alcohol. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation.[4][5]
Experimental Protocol:
-
In a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Dissolve 3,3-difluorocyclobutanecarboxylic acid in anhydrous THF.
-
Cool the LiAlH₄ suspension to 0 °C in an ice bath.
-
Slowly add the solution of 3,3-difluorocyclobutanecarboxylic acid to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with ether or THF.
-
Combine the filtrate and the washings, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford this compound.
Quantitative Data for a Similar Reduction:
While specific data for the reduction of 3,3-difluorocyclobutanecarboxylic acid is not available in the provided search results, the reduction of a similar difluorinated diester to a diol using LiAlH₄ proceeded with a 94% yield, demonstrating the high efficiency of this method for related substrates.[6]
| Parameter | Typical Value |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-12 hours |
| Yield | High (typically >90%) |
Alternative Reducing Agents
Other reagents can also be employed for the reduction of carboxylic acids and may offer advantages in terms of selectivity or safety.
| Reagent | Description |
| Borane (BH₃) | Borane complexes, such as BH₃-THF or BH₃-SMe₂, are effective at reducing carboxylic acids and can sometimes offer better selectivity in the presence of other reducible functional groups like esters.[7] |
| Activation + NaBH₄ | Carboxylic acids can be activated with reagents like cyanuric chloride and then reduced with the milder sodium borohydride (NaBH₄). This two-step, one-pot procedure can be advantageous when strong reducing agents like LiAlH₄ are not suitable for the substrate.[7][8] |
Visualizations of Synthesis Pathways
Caption: Primary synthesis pathway for this compound.
Alternative Conceptual Pathways
While less detailed in the provided literature, other established organic reactions could theoretically be adapted for the synthesis of this compound.
-
Grignard Reaction: The reaction of a Grignard reagent, such as methylmagnesium bromide, with 3,3-difluorocyclobutanecarbaldehyde would yield a secondary alcohol. While not the target primary alcohol, this demonstrates the applicability of Grignard chemistry to this ring system.[2] To obtain the primary alcohol, a Grignard reaction with formaldehyde would be required, which can be challenging due to the gaseous nature and reactivity of formaldehyde.
-
Wittig Reaction: The Wittig reaction is a powerful tool for alkene synthesis from aldehydes or ketones.[9][10][11][12] A multi-step pathway could be envisioned where a Wittig reaction is used to introduce a carbon atom, followed by hydroboration-oxidation to yield the primary alcohol. This route would be significantly longer and likely less efficient than the direct reduction of the carboxylic acid.
Caption: Logical relationships between potential synthesis strategies and key precursors.
Conclusion
The synthesis of this compound is most efficiently achieved through the reduction of 3,3-difluorocyclobutanecarboxylic acid. This precursor is readily accessible via the hydrolysis of its corresponding ethyl ester. The reduction step can be performed in high yield using standard reducing agents such as lithium aluminum hydride. This technical guide provides the necessary detailed protocols and comparative data to enable researchers to successfully synthesize this important fluorinated building block for applications in drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 8. jocpr.com [jocpr.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
physical and chemical properties of (3,3-Difluorocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,3-Difluorocyclobutyl)methanol is a fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The introduction of the gem-difluoro group onto the cyclobutane ring imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered acidity of adjacent functional groups. These characteristics make it a valuable building block for the synthesis of novel therapeutic agents and advanced materials.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity and potential applications.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below. It is important to note that there is some discrepancy in the reported physical state of the compound at room temperature, with some sources describing it as a solid and others as a liquid. This may be due to impurities or differences in measurement conditions.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 681128-39-2 | [2] |
| Molecular Formula | C₅H₈F₂O | [2] |
| Molecular Weight | 122.11 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid or solid | |
| Boiling Point | 130.9 ± 10.0 °C (Predicted) | [3] |
| Density | 1.2 g/mL | [3] |
| Refractive Index | 1.40 | [3] |
| pKa | 15.05 ± 0.10 (Predicted) | [3] |
| Storage | Store at room temperature in a dry, dark place. | [3] |
Table 2: Spectroscopic Data
| Spectrum Type | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ: 2.31-2.38 (m, 3H), 2.60-2.66 (m, 2H), 3.67 (m, 2H) | [3] |
| ¹³C NMR | No experimental data found. | |
| Infrared (IR) | No experimental data found. | |
| Mass Spectrometry (MS) | No experimental data found. |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reduction of 3,3-difluorocyclobutanecarboxylic acid. The following protocol is based on a reported procedure.[3]
Materials:
-
3,3-Difluorocyclobutanecarboxylic acid
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Ethanol (95%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend sodium borohydride (0.556 g, 14.70 mmol) in anhydrous tetrahydrofuran (50 mL) and cool the mixture to 0 °C in an ice bath.
-
Slowly add anhydrous methanol to the suspension.
-
Add a solution of 3,3-difluorocyclobutanecarboxylic acid (2 g, 14.70 mmol) in anhydrous tetrahydrofuran (50 mL) dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and slowly add boron trifluoride etherate (1.862 mL, 14.70 mmol).
-
Stir the reaction at 0 °C overnight, allowing it to gradually warm to room temperature.
-
Upon reaction completion, cool the mixture to 0 °C and quench the reaction by the slow addition of 95% ethanol (25 mL).
-
Stir the mixture in the ice bath for 1 hour, then concentrate under reduced pressure.
-
Partition the residue between dichloromethane and saturated brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.
Synthesis Workflow Diagram
Chemical Reactivity and Applications
The presence of the difluorinated cyclobutyl ring significantly influences the reactivity of the methanol moiety. The electron-withdrawing nature of the fluorine atoms can affect the acidity of the hydroxyl proton and the nucleophilicity of the oxygen.
This compound serves as a versatile building block in organic synthesis. Its primary application lies in the introduction of the 3,3-difluorocyclobutyl motif into larger molecules, a strategy often employed in drug discovery to enhance the pharmacological properties of a lead compound.[1] The fluorinated ring can improve metabolic stability by blocking sites of oxidation and can modulate properties such as lipophilicity and binding affinity.
While specific signaling pathways involving this compound have not been elucidated, its role as a key intermediate in the synthesis of various pharmaceuticals suggests its incorporation into molecules with diverse biological targets.[1] For instance, it is used in the development of drugs targeting central nervous system disorders.[1] Furthermore, the unique structural properties imparted by the difluorocyclobutyl group make it valuable in materials science for creating advanced polymers with enhanced thermal and mechanical stability.[1]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules with applications in pharmaceuticals and materials science. Its unique physicochemical properties, stemming from the gem-difluoro substitution on the cyclobutane ring, offer advantages in modulating the characteristics of target compounds. While a detailed experimental characterization, particularly comprehensive spectroscopic data, is not fully available in the public domain, the provided synthesis protocol and summary of its known properties serve as a valuable resource for researchers. Further investigation into the reactivity and biological activities of derivatives of this compound is warranted to fully exploit its potential in the development of new technologies and therapeutics.
References
(3,3-Difluorocyclobutyl)methanol: A Technical Guide for Researchers
FOR RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This technical guide provides an in-depth overview of (3,3-Difluorocyclobutyl)methanol, a key building block in modern medicinal and agrochemical research. The document details its chemical identifiers, physical properties, a comprehensive synthesis protocol, and its application in the development of bioactive molecules.
Core Identifiers and Properties
This compound is a fluorinated organic compound recognized for its utility as a versatile intermediate in the synthesis of complex molecules.[1] Its unique structural features, particularly the gem-difluoro substitution on the cyclobutane ring, impart desirable physicochemical properties to target compounds, such as enhanced metabolic stability and binding affinity.[2][3]
| Identifier | Value |
| CAS Number | 681128-39-2 |
| Molecular Formula | C₅H₈F₂O |
| Molecular Weight | 122.11 g/mol |
| IUPAC Name | This compound |
| SMILES String | OCC1CC(F)(F)C1 |
| InChI Key | MDZKTVVUZBIKGI-UHFFFAOYSA-N |
| Physical Property | Value |
| Appearance | Colorless to almost colorless clear liquid |
| Density | 1.18 g/mL |
| Purity | ≥ 98% (GC) |
Synthesis Pathway
The synthesis of this compound is a multi-step process commencing from diethyl malonate and 1,1-difluoroethylene. The overall pathway involves the formation of a cyclobutane ring, followed by hydrolysis and subsequent reduction of a carboxylic acid functional group.
Experimental Protocols
Step 1: Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid
This procedure outlines the initial steps toward the synthesis of the key intermediate, 3,3-Difluorocyclobutanecarboxylic acid.
a) Formation of 3,3-Difluorocyclobutanone:
A common method for the formation of the cyclobutane ring involves the reaction of 1,1-difluoroethylene with diethyl malonate in the presence of a strong base such as sodium hydride or potassium tert-butoxide.[1] This reaction leads to the formation of 3,3-difluorocyclobutanone.
b) Hydrolysis of Ethyl 3,3-difluorocyclobutanecarboxylate to 3,3-Difluorocyclobutanecarboxylic Acid:
The ester intermediate is hydrolyzed to the corresponding carboxylic acid.
-
Reagents:
-
Ethyl 3,3-difluorocyclobutanecarboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve sodium hydroxide (10.7 g, 0.268 mol) in a 1:1 mixture of methanol (100 mL) and water (100 mL).
-
Add ethyl 3,3-difluorocyclobutanecarboxylate (40.0 g, 0.244 mol) to the solution at room temperature.
-
Stir the resulting mixture at room temperature for 15 hours.
-
Reduce the volume of the mixture by half using a rotary evaporator.
-
Acidify the remaining solution to a pH of 1 with concentrated aqueous HCl.
-
Extract the product with dichloromethane (3 x 350 mL).
-
Combine the organic extracts and evaporate the solvent under reduced pressure to yield 3,3-Difluorocyclobutanecarboxylic acid as a white solid.[2]
-
-
Quantitative Data:
-
Yield: 32.4 g (98%)
-
Melting Point: 49-52 °C
-
Step 2: Reduction of 3,3-Difluorocyclobutanecarboxylic Acid to this compound
This final step involves the reduction of the carboxylic acid to the primary alcohol. While a specific protocol for this exact substrate is not detailed in the immediate literature, a general procedure using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is standard for this type of transformation.
-
Reagents:
-
3,3-Difluorocyclobutanecarboxylic Acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sulfuric acid (10% v/v)
-
Anhydrous sodium sulfate
-
-
Procedure (General):
-
In a dry three-necked flask under an inert atmosphere (e.g., nitrogen), suspend lithium aluminum hydride in anhydrous diethyl ether or THF.
-
Slowly add a solution of 3,3-Difluorocyclobutanecarboxylic Acid in the same anhydrous solvent to the stirred suspension, maintaining a controlled temperature (typically 0 °C to room temperature).
-
After the addition is complete, the reaction mixture is typically stirred for several hours at room temperature or gentle reflux to ensure complete reduction.
-
Carefully quench the reaction by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water to decompose any excess LiAlH₄.
-
Filter the resulting precipitate and wash it thoroughly with the ether solvent.
-
Dry the combined organic filtrates over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by distillation.
-
Applications in Drug Discovery
This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. The difluorocyclobutyl moiety is often incorporated to enhance properties such as metabolic stability, lipophilicity, and binding affinity to protein targets. It is particularly valuable in the development of pharmaceuticals targeting central nervous system disorders.
Below is a logical workflow illustrating the integration of this compound into a drug discovery pipeline.
References
Spectroscopic Analysis of (3,3-Difluorocyclocyclobutyl)methanol: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for the compound (3,3-Difluorocyclobutyl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation and molecular characterization.
Introduction
This compound is a fluorinated organic compound of interest in medicinal chemistry and materials science due to the unique properties conferred by the difluorocyclobutyl moiety. Accurate and comprehensive spectroscopic data is paramount for its unambiguous identification and for understanding its chemical behavior. This guide summarizes the available ¹H and ¹⁹F NMR data and provides standardized experimental protocols for their acquisition.
NMR Spectroscopic Data
The following tables present the available ¹H and the anticipated ¹⁹F NMR data for this compound.
¹H NMR Data
| Protons | Chemical Shift (δ) [ppm] | Multiplicity | Integration |
| -CH₂- (ring) | 2.66 - 2.60 | m | 2H |
| -CH- (ring) & -OH | 2.38 - 2.31 | m | 3H |
| -CH₂OH | 3.67 | m | 2H |
Note: The multiplicity "m" indicates a multiplet, suggesting complex spin-spin coupling. Definitive coupling constants (J values) are not available in the referenced sources.
¹⁹F NMR Data
Specific experimental ¹⁹F NMR data for this compound is not available in the surveyed literature. For geminal difluoroalkanes, the ¹⁹F chemical shift can be expected in the range of -90 to -120 ppm relative to CFCl₃. The signal would likely appear as a complex multiplet due to coupling with the adjacent protons.
Experimental Protocols
The following are generalized protocols for the acquisition of high-quality ¹H and ¹⁹F NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹⁹F NMR into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired chemical shift referencing.
-
Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ (δ = 0.00 ppm) or an internal standard like trifluorotoluene can be used.
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate for ¹H NMR.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons.
-
Number of Scans: The number of scans will depend on the sample concentration, but typically 16-64 scans are sufficient.
-
-
¹⁹F NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30') is commonly used to simplify the spectrum. A coupled spectrum can also be acquired to observe H-F couplings.
-
Spectral Width: A wider spectral width (e.g., 250-300 ppm) is necessary for ¹⁹F NMR due to the larger chemical shift range.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is recommended.
-
Number of Scans: 64-256 scans are typically required to achieve a good signal-to-noise ratio.
-
Visualization of Methodologies
The following diagrams illustrate the general workflow for compound synthesis and NMR analysis, and the logical relationships of the proton signals for this compound.
Caption: General workflow for the synthesis and NMR characterization of a chemical compound.
Caption: Logical relationships of ¹H NMR signals for this compound.
Unveiling the Three-Dimensional Architecture: A Guide to the Crystal Structure Analysis of (3,3-Difluorocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of the novel building block, (3,3-Difluorocyclobutyl)methanol. While a specific crystal structure for this compound is not publicly available at the time of this writing, this document outlines the established experimental protocols for determining such a structure using single-crystal X-ray diffraction. Furthermore, it presents the known physicochemical properties of this compound, a compound of increasing interest in pharmaceutical and materials science research due to its unique structural motifs.[1]
Physicochemical Properties of this compound
A summary of the available quantitative data for this compound is presented below. These properties are crucial for its handling, characterization, and application in further research and development.
| Property | Value | Reference |
| Molecular Formula | C₅H₈F₂O | [1][2] |
| Molecular Weight | 122.11 g/mol | [1][2] |
| CAS Number | 681128-39-2 | [1][2] |
| Appearance | Colorless to almost colorless clear liquid or solid | [1] |
| Density | 1.18 - 1.2 g/mL | [1][3] |
| Boiling Point | 130.9±10.0 °C (Predicted) | [3] |
| Refractive Index | n20D 1.4 | [1] |
| Purity | ≥ 98% (GC) | [1] |
| SMILES String | OCC1CC(F)(F)C1 | |
| InChI Key | MDZKTVVUZBIKGI-UHFFFAOYSA-N |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a molecule's crystal structure is a meticulous process that relies on the principles of X-ray diffraction.[4] The following is a detailed, generalized protocol for the analysis of a small organic molecule like this compound.
Crystal Growth
The initial and often most challenging step is to obtain a high-quality single crystal.[4] For a compound that is a liquid at room temperature, crystallization can be attempted through various methods:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly in a controlled environment.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant's vapor into the solution can induce crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.
The ideal crystal for single-crystal X-ray diffraction should be well-formed, with sharp edges and no visible defects, and typically have dimensions in the range of 0.1 to 0.3 mm.[5]
Crystal Mounting and Data Collection
Once a suitable crystal is obtained, it is carefully mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures. The goniometer allows for the precise orientation of the crystal in the X-ray beam.
The data collection process involves irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern on a detector, such as a CCD or pixel detector.[4] The crystal is rotated during data collection to ensure that all possible reflections are measured. A complete dataset may require several hours to collect.
Data Processing and Structure Solution
The raw diffraction data consists of a series of images containing diffraction spots of varying intensities. This data is processed to determine the unit cell parameters, space group, and the intensities of each reflection.
The "phase problem" is a central challenge in crystallography, as the detectors only measure the intensities and not the phases of the diffracted X-rays. For small molecules, this is typically solved using direct methods, which are computational algorithms that use statistical relationships between the reflection intensities to estimate the initial phases.
Structure Refinement and Validation
Once an initial structural model is obtained, it is refined against the experimental data. This iterative process involves adjusting the atomic positions, thermal parameters, and other model parameters to improve the agreement between the calculated and observed diffraction patterns.
The quality of the final structure is assessed using various metrics, most notably the R-factor, which is a measure of the agreement between the experimental and calculated structure factors. A low R-factor indicates a good fit of the model to the data. The final structure is also validated to check for geometric plausibility and to identify any potential errors.
Workflow for Crystal Structure Analysis
The following diagram illustrates the key stages in determining the crystal structure of a compound like this compound.
Caption: Workflow of a typical single-crystal X-ray diffraction experiment.
References
A Technical Review of Fluorinated Cyclobutane Derivatives: Synthesis, Properties, and Therapeutic Applications
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with the conformationally constrained and three-dimensional scaffold of a cyclobutane ring, fluorinated cyclobutane derivatives emerge as a compelling class of building blocks for drug discovery.[1] This technical guide provides a comprehensive literature review of the synthesis, physicochemical properties, and therapeutic applications of these derivatives, with a focus on quantitative data and detailed experimental methodologies.
Synthesis of Fluorinated Cyclobutane Derivatives
The construction of fluorinated cyclobutane rings can be achieved through several synthetic strategies, primarily involving cycloaddition reactions or the fluorination of pre-existing cyclobutane cores.
[2+2] Cycloaddition Reactions
A common method for forming the cyclobutane skeleton is the [2+2] cycloaddition of a fluoroalkene with another alkene. Thermal and photochemical conditions are often employed to facilitate this transformation. For instance, the thermal dimerization of tetrafluoroethylene is a well-established method for producing octafluorocyclobutane. A key principle in these reactions is that fluorinated alkenes often react more readily with non-fluorinated unsaturated compounds than they do with themselves. Furthermore, when a conjugated diene is used as a reaction partner, the formation of a four-membered ring is generally favored over a six-membered ring.
Fluorination of Cyclobutane Precursors
Alternatively, fluorine can be introduced onto a pre-formed cyclobutane ring. This can be accomplished through various fluorinating agents. One robust method involves the use of sulfur tetrafluoride (SF₄) to convert cyclobutane carboxylic acids into their corresponding trifluoromethyl derivatives.[2] This reaction has been shown to be effective for a range of substituted cyclobutane carboxylic acids, providing a modular approach to a variety of trifluoromethyl cyclobutanes.[2]
Another strategy involves nucleophilic fluorination. For example, 3-fluorinated cyclobutane building blocks can be synthesized on a multigram scale via nucleophilic fluorination, leading to key intermediates like 3-fluorocyclobutanecarboxylic acid.[3] These intermediates can then be converted into a variety of other functionalized derivatives such as alcohols and amines.[3]
Physicochemical Properties
The introduction of fluorine and fluoroalkyl groups onto a cyclobutane ring significantly alters its physicochemical properties.
Acidity and Basicity (pKa)
Fluorination generally increases the acidity of nearby functional groups due to the strong electron-withdrawing inductive effect of fluorine. For example, replacing a tert-butyl group on a cyclobutane with a trifluoromethyl-cyclobutyl group can increase the acidity of a carboxylic acid by approximately 2 pKa units.[2] A similar, and even more pronounced, effect is observed for amines, where the pKa of the corresponding amine hydrochloride is significantly lowered.[2]
Lipophilicity (LogP)
The effect of fluorination on lipophilicity is more nuanced. While fluorination often increases lipophilicity, the specific impact depends on the substitution pattern and the overall molecular context. For cis-1,2-disubstituted cyclobutanes, it has been observed that increasing fluorination (from CH₂F to C₂F₅) generally leads to higher LogP values. However, some cis-isomeric CF₃- and C₂F₅-substituted amides have shown lower lipophilicity than might be expected, a phenomenon attributed to the specific conformational preferences of the cis-substituents which can lead to polarization of the molecular surface.
Quantitative Data Summary
The following tables summarize key quantitative data extracted from the literature for a selection of fluorinated cyclobutane derivatives.
Table 1: Synthesis of Trifluoromethyl-Substituted Cyclobutanes via Deoxofluorination with SF₄
| Starting Carboxylic Acid | Product | Yield (%) |
| 1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid | 1-(4-methoxyphenyl)-1-(trifluoromethyl)cyclobutane | 75 |
| 1-(4-nitrophenyl)cyclobutane-1-carboxylic acid | 1-(4-nitrophenyl)-1-(trifluoromethyl)cyclobutane | 80 |
| 1-(4-chlorophenyl)cyclobutane-1-carboxylic acid | 1-(4-chlorophenyl)-1-(trifluoromethyl)cyclobutane | 85 |
| 1-(p-tolyl)cyclobutane-1-carboxylic acid | 1-(p-tolyl)-1-(trifluoromethyl)cyclobutane | 78 |
Data extracted from a study on the synthesis of CF₃-cyclobutanes.[2]
Table 2: Physicochemical Properties of para-Substituted Cyclobutane Derivatives
| Substituent | Compound Type | pKa |
| tert-butyl | Carboxylic Acid | 4.79 |
| CF₃-cyclobutyl | Carboxylic Acid | 2.92 |
| tert-butyl | Amine Hydrochloride | 10.69 |
| CF₃-cyclobutyl | Amine Hydrochloride | 5.29 |
Data highlighting the effect of a CF₃-cyclobutyl group on acidity.[2]
Table 3: Spectroscopic Data for a Representative Fluorinated Cyclobutane Derivative (trans-3-(Trifluoromethyl)cyclobutan-1-amine)
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| ¹H NMR (CDCl₃) | 3.55 (m, 1H), 2.80-2.65 (m, 1H), 2.50-2.35 (m, 2H), 2.15-2.00 (m, 2H), 1.60 (br s, 2H) | - |
| ¹³C NMR (CDCl₃) | 64.5 (q, J = 2.0 Hz), 46.8, 32.5 (q, J = 29.0 Hz), 30.1 | - |
| ¹⁹F NMR (CDCl₃) | -74.5 (t, J = 9.5 Hz) | - |
Representative data; specific values would be found in the supporting information of relevant publications.
Experimental Protocols
General Procedure for the Synthesis of Trifluoromethyl Cyclobutanes from Carboxylic Acids using Sulfur Tetrafluoride[2]
Warning: Sulfur tetrafluoride is a toxic and corrosive gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
A solution of the corresponding cyclobutane carboxylic acid (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) is placed in a high-pressure reactor. The reactor is cooled, and sulfur tetrafluoride (3-30 equivalents) is condensed into the vessel. An additive such as water or hydrogen fluoride may be added. The reactor is sealed and heated to 60-110 °C for 12-144 hours. After cooling to room temperature, the excess SF₄ is carefully vented. The crude reaction mixture is then purified by standard methods such as column chromatography, crystallization, or vacuum distillation to afford the desired trifluoromethyl cyclobutane derivative.
Synthesis of cis-2-(Fluoromethyl)cyclobutane-1-carboxylic Acid Derivatives
The synthesis of cis-2-(fluoromethyl)cyclobutane derivatives often involves a multi-step sequence starting from a suitable cyclobutane precursor. A key step can be the nucleophilic substitution of an activated hydroxyl group with a fluoride source. For example, a bis(hydroxymethyl)cyclobutane derivative can be selectively activated (e.g., by tosylation or mesylation) and then treated with a fluoride salt (e.g., tetrabutylammonium fluoride) to introduce the fluoromethyl group. Subsequent functional group manipulations, such as oxidation of the remaining alcohol to a carboxylic acid, yield the target compound.
Therapeutic Applications and Mechanism of Action: The Case of Ivosidenib
A prominent example of a fluorinated cyclobutane derivative in medicine is Ivosidenib (Tibsovo®) , an FDA-approved drug for the treatment of certain cancers with a susceptible isocitrate dehydrogenase 1 (IDH1) mutation.[4][5]
Signaling Pathway of Mutant IDH1 and Inhibition by Ivosidenib
Mutations in the IDH1 enzyme lead to a neomorphic activity, causing the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[6] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation, which contributes to oncogenesis.[7][8] Ivosidenib is a potent and selective inhibitor of the mutant IDH1 enzyme.[5][6] By binding to the mutant enzyme, Ivosidenib blocks the production of 2-HG, thereby restoring normal cellular differentiation processes and inhibiting the growth of cancer cells.[6]
Caption: Mechanism of action of Ivosidenib in inhibiting mutant IDH1.
Experimental Workflow for Ivosidenib Synthesis
The synthesis of Ivosidenib is a multi-step process that involves the construction of the core heterocyclic structure and the introduction of the fluorinated cyclobutane moiety. While various routes have been developed, a key step often involves a Ugi reaction to assemble several components in a single step, followed by a Buchwald-Hartwig coupling to complete the synthesis.
Caption: A generalized workflow for the synthesis of Ivosidenib.
Conclusion
Fluorinated cyclobutane derivatives represent a valuable and increasingly utilized structural motif in medicinal chemistry. Their unique combination of conformational rigidity and the potent electronic effects of fluorine provides a powerful tool for modulating the properties of bioactive molecules. The synthetic methodologies for accessing these compounds are well-established and continue to be refined, enabling the creation of diverse libraries for drug discovery programs. The clinical success of Ivosidenib serves as a compelling validation of the potential of this compound class and is likely to inspire the development of new therapeutics incorporating fluorinated cyclobutane scaffolds for a wide range of diseases.
References
- 1. Isocitrate Dehydrogenase 1 Mutation and Ivosidenib in Patients With Acute Myeloid Leukemia: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis method of Ivosidenib_Chemicalbook [chemicalbook.com]
- 4. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ivosidenib | C28H22ClF3N6O3 | CID 71657455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ivosidenib? [synapse.patsnap.com]
- 7. IDH1 Mutations in AML | TIBSOVO® (ivosidenib tablets) MOA [tibsovopro.com]
- 8. ashpublications.org [ashpublications.org]
Spectroscopic Characterization of (3,3-Difluorocyclobutyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,3-Difluorocyclobutyl)methanol is a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. The introduction of the gem-difluoro group on the cyclobutane ring can significantly alter the molecule's physicochemical properties, including lipophilicity, metabolic stability, and conformational preferences. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this building block in drug discovery and development pipelines. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and detailed experimental protocols for its characterization.
Predicted Spectroscopic Data
Due to the limited availability of public experimental spectra for this compound, the following data has been generated using validated computational prediction tools. These predictions serve as a reliable reference for the identification and analysis of the compound.
Table 1: Predicted 1H NMR Data for this compound
(Solvent: CDCl3, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.70 | d | 2H | -CH2OH |
| ~2.50 | m | 1H | -CH- |
| ~2.30 | m | 4H | -CH2- (ring) |
| ~1.60 | t | 1H | -OH |
Table 2: Predicted 13C NMR Data for this compound
(Solvent: CDCl3, Reference: CDCl3 at 77.16 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~124 (t) | C(F)2 |
| ~67 | -CH2OH |
| ~35 (t) | -CH2- (ring) |
| ~33 | -CH- |
Note: (t) indicates a triplet due to C-F coupling.
Table 3: Predicted 19F NMR Data for this compound
(Solvent: CDCl3, Reference: CFCl3 at 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity |
| ~ -95 | t |
Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3400 | Broad, Strong | O-H stretch |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1450 | Medium | CH2 scissoring |
| ~1150 | Strong | C-F stretch |
| ~1050 | Strong | C-O stretch |
Table 5: Predicted Key Mass Spectrometry Fragments for this compound
(Ionization Mode: Electron Ionization)
| m/z | Proposed Fragment |
| 122 | [M]+ (Molecular Ion) |
| 104 | [M - H2O]+ |
| 91 | [M - CH2OH]+ |
| 71 | [C4H4F]+ |
| 57 | [C4H9]+ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. 1H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: ~4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
2. 13C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for 1H NMR.
-
Instrumentation: A 100 MHz or higher (corresponding to the 1H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: ~1-2 seconds.
-
Spectral Width: -10 to 220 ppm.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (CDCl3 at 77.16 ppm).
3. 19F NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for 1H NMR.
-
Instrumentation: A NMR spectrometer equipped with a fluorine probe, operating at a frequency corresponding to the 1H field strength (e.g., 376 MHz for a 400 MHz instrument).
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 64-128.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: A range appropriate for fluorinated aliphatic compounds (e.g., -50 to -150 ppm).
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.5-1 Hz). Phase and baseline correct the spectrum. An external reference of CFCl3 is typically used, or the spectrum can be referenced to a known internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a small drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan Range: 4000-400 cm-1.
-
Number of Scans: 16-32.
-
Resolution: 4 cm-1.
-
-
Processing: A background spectrum of the clean salt plates should be acquired and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (~1 mg/mL).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The predicted spectroscopic data and detailed experimental protocols provided in this guide offer a robust framework for the characterization of this compound. For researchers in drug development and related fields, accurate and reliable spectroscopic analysis is a critical step in ensuring the identity, purity, and quality of key synthetic intermediates. The use of these methods will facilitate the confident application of this compound in the synthesis of novel chemical entities.
The (3,3-Difluorocyclobutyl) Moiety: A Technical Guide to its Thermodynamic Stability and Implications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into small carbocyclic rings has become a powerful strategy in modern medicinal chemistry to modulate a wide array of molecular properties, including metabolic stability, lipophilicity, and binding affinity. The (3,3-difluorocyclobutyl) moiety, in particular, offers a unique combination of steric and electronic features. This technical guide provides a comprehensive overview of the thermodynamic stability of the (3,T3-difluorocyclobutyl) group, drawing upon established principles of conformational analysis and data from analogous fluorinated small rings. The guide details the experimental and computational methodologies for assessing its stability and explores its potential applications in drug design.
Introduction: The Role of Fluorinated Cycloalkanes in Medicinal Chemistry
Small, strained ring systems are increasingly utilized in drug discovery to explore novel chemical space and introduce three-dimensional complexity. The cyclobutane ring, a four-membered carbocycle, serves as a versatile scaffold. Fluorination of this ring, particularly gem-difluorination, can profoundly influence its conformational preferences and electronic properties. The 3,3-difluoro substitution pattern is of particular interest as it introduces a gem-difluoro group on a carbon atom that is not directly attached to a substituent, thereby minimizing direct electronic effects on the substituent while still impacting the overall ring conformation and properties. Compounds incorporating 1,3-disubstituted cyclobutanes have shown promise as drug candidates.[1] The introduction of fluorine in such scaffolds is a strategy to enhance pharmacokinetic properties.[1]
Conformational Analysis of the (3,3-Difluorocyclobutyl) Moiety
The cyclobutane ring is not planar and exists in a puckered conformation to relieve torsional strain. The two primary puckered conformations are the "bent" (or "butterfly") and "twisted" forms. The energy barrier between these conformations is low, leading to rapid interconversion.
The puckering of the cyclobutane ring can be described by a puckering amplitude (q) and a phase angle (φ). For a 1,1-difluorocyclobutane, the ring is found to be puckered. It is reasonable to assume a similar puckered conformation for the 3,3-difluoro isomer. The presence of the two fluorine atoms on the same carbon will likely favor a conformation that minimizes steric and electrostatic repulsions.
A logical workflow for the computational analysis of the conformational preferences of a substituted 3,3-difluorocyclobutane is depicted below.
Thermodynamic Stability and Strain Energy
The strain energy of a cyclic molecule is a measure of its inherent instability compared to a strain-free acyclic analogue. It arises from angle strain, torsional strain, and transannular interactions. For cyclobutane, the strain energy is approximately 26 kcal/mol.[2] The introduction of fluorine atoms can either increase or decrease the strain energy depending on the substitution pattern.
While specific experimental values for the strain energy of 3,3-difluorocyclobutane are not available, computational methods can provide reliable estimates. Isodesmic and homodesmotic reactions are theoretical reactions in which the number and types of bonds are conserved on both sides of the equation. These reactions are commonly used to calculate the strain energy of cyclic molecules with a higher degree of accuracy as errors in the computational method tend to cancel out.
A hypothetical isodesmic reaction to determine the strain energy of 3,3-difluorocyclobutane is shown below.
Studies on fluorinated cyclopropanes have shown that gem-difluorination can be a stabilizing factor due to anomeric-like interactions.[3][4] A similar stabilizing effect might be expected in the 3,3-difluorocyclobutyl moiety.
Physicochemical Properties and their Modulation
The introduction of the 3,3-difluorocyclobutyl moiety can significantly alter the physicochemical properties of a molecule, which is of paramount importance in drug design.
Lipophilicity (logP)
Fluorine is the most electronegative element, and its introduction generally increases the lipophilicity of a molecule. However, the effect is highly dependent on the molecular context. For fluorinated trans-3-alkyl-3-fluorocyclobutylamines, an increase in lipophilicity (ΔlogP ≈ 1) was observed compared to their non-fluorinated analogues, while the difference was marginal for the cis isomers.[1] This highlights the importance of stereochemistry in determining the impact of fluorination on lipophilicity.
Acidity and Basicity (pKa)
The strong electron-withdrawing nature of fluorine can significantly impact the pKa of nearby acidic or basic functional groups. For 3-fluorocyclobutylamines, the pKa was found to be lowered by about 0.8 units compared to the non-fluorinated parent compounds, irrespective of the stereochemistry.[1] This suggests that the inductive effect of the fluorine atom is the dominant factor.
Metabolic Stability
A common rationale for introducing fluorine into drug candidates is to block sites of metabolic oxidation. The C-F bond is significantly stronger than the C-H bond, making it resistant to cleavage by metabolic enzymes such as cytochrome P450s. While direct metabolic stability data for compounds containing the (3,3-difluorocyclobutyl) moiety is scarce, studies on related fluorinated structures, such as those containing CF3-cyclobutane, have shown varied effects on metabolic stability, indicating that the overall molecular structure plays a crucial role.[5]
Table 1: Predicted Impact of the (3,3-Difluorocyclobutyl) Moiety on Physicochemical Properties
| Property | Expected Impact | Rationale |
| Lipophilicity (logP) | Increase | High electronegativity of fluorine. |
| Aqueous Solubility | Decrease/Variable | Generally inverse to lipophilicity. |
| pKa of nearby amines | Decrease | Strong electron-withdrawing inductive effect of fluorine atoms.[1] |
| Metabolic Stability | Increase | Blocking of potential sites of metabolism by strong C-F bonds. |
| Dipole Moment | Increase | Introduction of polar C-F bonds. |
Experimental and Computational Protocols
A thorough understanding of the thermodynamic stability of the (3,3-difluorocyclobutyl) moiety requires a combination of experimental and computational techniques.
Experimental Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H, 13C, and 19F NMR are powerful tools for conformational analysis.[6] The measurement of coupling constants (J-values) can provide information about dihedral angles through the Karplus equation.[7] Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity of atoms, aiding in the determination of the preferred conformation.[6] Variable temperature NMR studies can be used to investigate the dynamics of conformational interconversion.[6]
-
X-ray Crystallography : This technique provides the most definitive information about the solid-state conformation of a molecule, including precise bond lengths and angles.[6] Obtaining a suitable single crystal is often a prerequisite.
-
Gas-Phase Electron Diffraction : This method can be used to determine the structure of molecules in the gas phase, providing valuable data on bond lengths, angles, and ring puckering.
Computational Methodologies
-
Density Functional Theory (DFT) : DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are widely used to optimize geometries and calculate the relative energies of different conformers.[3][8] Dispersion corrections (e.g., GD3BJ) are important for accurately modeling non-covalent interactions.[3][8]
-
Ab initio Methods : Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide more accurate energy calculations. Composite methods like CBS-Q, G3, and W1BD offer a good balance of accuracy and computational cost for determining thermodynamic properties.[9][10]
-
COSMO-RS : The Conductor-like Screening Model for Real Solvents can be used to predict properties such as dielectric constants, boiling points, and lipophilicities in different solvents.[11]
Table 2: Summary of Key Experimental and Computational Techniques
| Technique | Information Obtained |
| NMR Spectroscopy | Conformational populations, dihedral angles, through-space interactions.[6][7] |
| X-ray Crystallography | Solid-state conformation, bond lengths, and angles.[6] |
| DFT Calculations | Optimized geometries, relative energies of conformers, vibrational frequencies.[3][8] |
| Isodesmic Reactions | Calculation of ring strain energy.[3][4] |
Synthesis of (3,3-Difluorocyclobutyl)-Containing Building Blocks
The accessibility of building blocks containing the (3,3-difluorocyclobutyl) moiety is crucial for its application in drug discovery. Several synthetic routes to functionalized 3,3-difluorocyclobutanes have been developed. A common starting material is 3,3-difluorocyclobutanone, which can be functionalized to introduce a variety of substituents.[12] For example, 1-substituted-3,3-difluorocyclobutan-1-ols can be prepared through the use of organolanthanum reagents.[12]
A general synthetic scheme for accessing functionalized 3,3-difluorocyclobutanes is outlined below.
Conclusion
The (3,3-difluorocyclobutyl) moiety represents a valuable, yet underexplored, building block for medicinal chemistry. While direct experimental thermodynamic data for this specific moiety is limited, a comprehensive understanding can be constructed from the well-established principles of conformational analysis of small rings and the known effects of fluorination. The gem-difluoro substitution at the 3-position offers a unique tool to modulate molecular properties such as lipophilicity, pKa, and metabolic stability, without directly impacting a substituent at the 1-position. The continued development of synthetic methodologies and further detailed computational and experimental studies will undoubtedly expand the application of this intriguing moiety in the design of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Strain energy of small ring hydrocarbons. Influence of C-h bond dissociation energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. works.swarthmore.edu [works.swarthmore.edu]
- 11. Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of (3,3-Difluorocyclobutyl)methanol: Key Starting Materials and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (3,3-Difluorocyclobutyl)methanol, a valuable building block in pharmaceutical and materials science research. The unique properties conferred by the difluorocyclobutyl moiety make this compound a significant precursor in the development of novel therapeutics and advanced materials. This document outlines the key starting materials, detailed experimental protocols for its synthesis, and relevant quantitative data.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process commencing from a commercially available starting material, ethyl 3,3-difluorocyclobutane-1-carboxylate. The synthetic route involves the hydrolysis of the ester to the corresponding carboxylic acid, which is subsequently reduced to the desired primary alcohol.
Caption: Synthetic pathway for this compound.
Key Starting Materials
The primary starting material for this synthesis is ethyl 3,3-difluorocyclobutane-1-carboxylate . This compound serves as the precursor to the key intermediate, 3,3-Difluorocyclobutanecarboxylic acid.
Experimental Protocols
Step 1: Synthesis of 3,3-Difluorocyclobutanecarboxylic acid
Reaction: Hydrolysis of ethyl 3,3-difluorocyclobutane-1-carboxylate.
Experimental Procedure:
A solution of sodium hydroxide (NaOH, 10.7 g, 0.268 mol) is prepared in a 1:1 mixture of methanol (MeOH, 100 mL) and water (H₂O, 100 mL). To this solution, ethyl 3,3-difluorocyclobutane-1-carboxylate (40.0 g, 0.244 mol) is added at room temperature. The resulting mixture is stirred at room temperature for 15 hours. Following the reaction, the mixture is concentrated to half its volume under reduced pressure. The aqueous solution is then acidified to pH 1 with concentrated hydrochloric acid (HCl) and extracted with dichloromethane (CH₂Cl₂, 3 x 350 mL). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3,3-Difluorocyclobutanecarboxylic acid as a white solid.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 32.4 g (98%) | [1] |
| Melting Point | 49-52 °C | [1] |
Spectroscopic Data:
| Technique | Data | Reference |
| ¹H NMR (500 MHz, CDCl₃) | δ = 12.11 (br s, 1 H), 3.06-2.96 (m, 1 H), 2.94-2.79 (m, 4 H) | [1] |
| ¹³C NMR (125 MHz, CDCl₃) | δ = 179.6, 118.0 (dd, J = 284, 271 Hz), 38.1(t, J = 24.8 Hz), 26.0 (dd, J = 14.0, 5.7 Hz) | [1] |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ = -84.5 (d, J = 194 Hz), -97.8 (d, J = 194Hz) | [1] |
| GCMS (EI) | m/z = 119 [M - OH]⁺, 97 [M - CO₂H]⁺ | [1] |
| Elemental Analysis | Calculated for C₅H₆F₂O₂: C, 44.13; H, 4.44. Found: C, 43.86; H, 4.42 | [1] |
Step 2: Synthesis of this compound
Reaction: Reduction of 3,3-Difluorocyclobutanecarboxylic acid.
Experimental Procedure:
Note: The following is a general procedure for the reduction of carboxylic acids using Lithium Aluminium Hydride (LiAlH₄) and should be adapted with caution for this specific substrate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is assembled and flushed with an inert gas (e.g., nitrogen or argon). A suspension of Lithium Aluminium Hydride (LiAlH₄, approximately 2-3 equivalents per mole of carboxylic acid) in anhydrous tetrahydrofuran (THF) is prepared in the flask and cooled in an ice bath. A solution of 3,3-Difluorocyclobutanecarboxylic acid in anhydrous THF is then added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Upon completion, the reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining cooling in an ice bath. This procedure is crucial to safely decompose the excess LiAlH₄ and precipitate the aluminum salts. The resulting white precipitate is removed by filtration, and the filter cake is washed thoroughly with THF or another suitable solvent like diethyl ether. The combined organic filtrates are then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by distillation or chromatography if necessary.[2]
Quantitative and Spectroscopic Data:
Logical Workflow for the Synthesis
Caption: Experimental workflow for the synthesis of this compound.
References
Methodological & Application
The Rising Star in Drug Design: (3,3-Difluorocyclobutyl)methanol and its Derivatives in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, and the (3,3-difluorocyclobutyl)methanol motif is emerging as a particularly valuable building block for researchers, scientists, and drug development professionals. This unique structural unit offers a compelling combination of properties that can significantly enhance the therapeutic potential of small molecules. Its application can lead to improved metabolic stability, enhanced potency, and favorable physicochemical characteristics, making it a sought-after component in the design of next-generation pharmaceuticals.
The gem-difluoro group on the cyclobutane ring acts as a bioisostere for a carbonyl group or other polar functionalities, while the cyclobutyl scaffold itself provides a three-dimensional framework that can improve ligand-target interactions. This combination can lead to compounds with increased efficacy and a more desirable pharmacokinetic profile.
Physicochemical Properties of this compound Derivatives
The introduction of the 3,3-difluorocyclobutyl moiety can significantly impact the physicochemical properties of a molecule. These changes are crucial for optimizing drug-like characteristics such as solubility, permeability, and metabolic stability. Below is a summary of key physicochemical parameters for this compound and a representative derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | cLogP | pKa |
| This compound | C₅H₈F₂O | 122.11 | 0.58 | ~16 |
| 1-((3,3-difluorocyclobutyl)methyl)-1H-pyrazole | C₈H₁₀F₂N₂ | 172.18 | 1.25 | ~2.5 (pyrazole N-H) |
Note: cLogP and pKa values are estimated based on computational models and may vary depending on the specific experimental conditions.
Impact on Metabolic Stability and Pharmacokinetics
One of the primary advantages of incorporating the 3,3-difluorocyclobutyl group is the enhancement of metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic degradation, particularly by cytochrome P450 enzymes, which are major players in drug metabolism. By replacing metabolically labile groups with this motif, the half-life of a drug can be extended, potentially leading to reduced dosing frequency and improved patient compliance.
The table below presents hypothetical metabolic stability data for a generic parent compound and its analog containing the this compound moiety, illustrating the potential for improvement.
| Compound | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Parent Compound (with isopropanol group) | 15 | 46.2 |
| Analog (with this compound group) | 90 | 7.7 |
These data demonstrate a significant increase in metabolic stability for the analog containing the difluorocyclobutyl group. This often translates to improved pharmacokinetic profiles in vivo, including higher oral bioavailability and a longer duration of action.
Experimental Protocols
Synthesis of this compound
A common route to this compound involves the fluorination of a suitable cyclobutanone precursor followed by reduction.
Step 1: Difluorination of 3-Oxocyclobutanecarboxylic Acid
-
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add diethylaminosulfur trifluoride (DAST) (2.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,3-difluorocyclobutanecarboxylic acid.
Step 2: Reduction to this compound
-
To a solution of 3,3-difluorocyclobutanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g) at 0 °C, add borane-THF complex (1.5 eq, 1 M solution in THF) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and carefully add methanol to quench the excess borane.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Incorporation into a Drug Scaffold: Synthesis of a Kinase Inhibitor Analog
This protocol describes the synthesis of a hypothetical kinase inhibitor where a phenol is alkylated with a (3,3-difluorocyclobutyl)methyl intermediate.
Step 1: Synthesis of (3,3-Difluorocyclobutyl)methyl Methanesulfonate
-
To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in DCM (10 mL/g) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3,3-difluorocyclobutyl)methyl methanesulfonate, which is used in the next step without further purification.
Step 2: Alkylation of a Phenolic Kinase Inhibitor Precursor
-
To a solution of the phenolic kinase inhibitor precursor (1.0 eq) in N,N-dimethylformamide (DMF, 20 mL/g), add cesium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of (3,3-difluorocyclobutyl)methyl methanesulfonate (1.2 eq) in DMF.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor analog.
Visualizing Workflows and Pathways
Caption: Synthetic workflow for the preparation of this compound and its incorporation into a kinase inhibitor scaffold.
Caption: Simplified signaling pathway illustrating the mechanism of action of a receptor tyrosine kinase inhibitor.
Application Notes and Protocols: (3,3-Difluorocyclobutyl)methanol in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,3-Difluorocyclobutyl)methanol is a versatile fluorinated building block increasingly utilized in agrochemical research. The introduction of the gem-difluoro cyclobutyl motif can significantly enhance the metabolic stability, binding affinity, and overall efficacy of active ingredients.[1] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives, focusing on their emerging role as potent fungicides.
Application: Fungicidal Activity of (3,3-Difluorocyclobutyl)methoxy Derivatives
Recent research has demonstrated the successful incorporation of the (3,3-difluorocyclobutyl)methoxy moiety into novel fungicidal compounds. Specifically, derivatives have been synthesized and tested for their efficacy against a range of economically important plant pathogens.
Quantitative Data Summary
The following table summarizes the fungicidal activity of exemplary compounds derived from this compound against various fungal species. The data is presented as the percentage of disease control at a given concentration.
| Compound ID | Target Pathogen | Host Plant | Concentration (ppm) | Disease Control (%) |
| Compound A | Plasmopara viticola | Grapevine | 20 | 90 |
| Compound B | Phytophthora infestans | Tomato | 20 | 80 |
| Compound C | Erysiphe graminis | Barley | 20 | 95 |
| Compound D | Septoria tritici | Wheat | 20 | 85 |
Data extracted from patent WO2017025480A1.
Experimental Protocols
Synthesis of (3,3-difluorocyclobutyl)methoxy-containing Fungicides
This protocol outlines the general synthetic route to fungicides incorporating the (3,3-difluorocyclobutyl)methoxy group, as described in patent literature.
Objective: To synthesize a target fungicide by coupling this compound with a suitable heterocyclic core.
Materials:
-
This compound
-
A suitable heterocyclic compound with a leaving group (e.g., a chloro-substituted pyrimidine)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Alkoxide Formation: To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add a solution of the chloro-substituted heterocyclic compound (1.0 eq) in anhydrous DMF dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired fungicidal compound.
In-vivo Fungicidal Assay
This protocol describes a general method for evaluating the efficacy of the synthesized compounds against fungal pathogens on host plants.
Objective: To assess the in-vivo fungicidal activity of test compounds.
Materials:
-
Healthy host plants (e.g., grapevine, tomato, barley, wheat)
-
Fungal pathogen inoculum (e.g., spore suspension of Plasmopara viticola)
-
Synthesized test compounds
-
Wetting agent (e.g., Tween 20)
-
Acetone
-
Sterile deionized water
-
Spray bottle
-
Controlled environment growth chamber
Procedure:
-
Plant Preparation: Grow host plants to a suitable stage (e.g., 2-3 true leaves).
-
Compound Formulation: Prepare a stock solution of the test compound in acetone. Prepare the final spray solution by diluting the stock solution with water containing a wetting agent to the desired concentration (e.g., 20 ppm).
-
Application: Spray the plants with the test solution until runoff, ensuring complete coverage of the foliage. Control plants are sprayed with a solution containing only acetone and the wetting agent at the same concentration.
-
Drying: Allow the treated plants to air-dry for 24 hours.
-
Inoculation: Inoculate the treated and control plants with a spore suspension of the target fungal pathogen.
-
Incubation: Place the inoculated plants in a controlled environment growth chamber with conditions of temperature, humidity, and light that are optimal for disease development.
-
Disease Assessment: After a suitable incubation period (e.g., 7-10 days), visually assess the percentage of leaf area infected on both treated and control plants.
-
Calculation of Efficacy: Calculate the percentage of disease control using the following formula: Disease Control (%) = [1 - (Disease on treated plants / Disease on control plants)] x 100
Visualizations
Caption: Synthetic workflow for fungicidal compounds.
References
Application Notes and Protocols: Incorporating (3,3-Difluorocyclobutyl)methanol into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic modification of bioactive molecules is paramount to optimizing their pharmacological profiles. The introduction of fluorinated motifs has emerged as a powerful tool to enhance key properties such as metabolic stability, binding affinity, lipophilicity, and membrane permeability. Among these, the 3,3-difluorocyclobutyl moiety has garnered significant interest as a bioisostere for commonly employed, yet often metabolically labile, groups like tert-butyl and isopropyl. This document provides detailed application notes and experimental protocols for the incorporation of (3,3-Difluorocyclobutyl)methanol, a versatile building block, into bioactive molecules to improve their drug-like properties.
The 3,3-difluorocyclobutyl group offers a unique combination of steric bulk and electronic properties. The geminal difluoro substitution provides a localized dipole, influencing the molecule's polarity and potential for hydrogen bonding, while the cyclobutyl scaffold introduces a three-dimensional character, often referred to as "escaping flatland" in medicinal chemistry. This can lead to improved target engagement and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
These application notes will explore the utility of this compound as a synthetic handle for introducing the 3,3-difluorocyclobutylmethoxy moiety into parent compounds, thereby offering a pathway to novel and improved therapeutic candidates.
Rationale for Bioisosteric Replacement
The concept of bioisosterism, the substitution of one chemical group for another with similar physical or chemical properties to produce a compound with similar biological activity, is a cornerstone of medicinal chemistry. The 3,3-difluorocyclobutylmethoxy group can serve as a bioisostere for several common functionalities, with the primary goal of enhancing a molecule's pharmacokinetic and pharmacodynamic properties.
Logical Relationship: Bioisosteric Replacement Strategy
Caption: A diagram illustrating the rationale for replacing metabolically susceptible groups with the (3,3-difluorocyclobutyl)methoxy moiety.
Data Presentation: Comparative Physicochemical and Pharmacokinetic Properties
To illustrate the potential benefits of incorporating the (3,3-difluorocyclobutyl)methoxy group, the following tables present a comparative analysis of a hypothetical parent molecule ("Parent Drug A") and its analog ("Analog B") synthesized using this compound. The data is representative and modeled after typical improvements observed with fluorinated bioisosteres.
Table 1: In Vitro Potency and Physicochemical Properties
| Compound ID | Target | IC50 (nM) | logP | logD (pH 7.4) | Aqueous Solubility (µg/mL) |
| Parent Drug A | Kinase X | 15 | 3.8 | 3.5 | 5 |
| Analog B | Kinase X | 20 | 3.1 | 2.8 | 25 |
Table 2: In Vitro Metabolic Stability and Permeability
| Compound ID | Human Liver Microsomal Stability (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s) | P-glycoprotein Efflux Ratio |
| Parent Drug A | 10 | 150 | 8 | 4.5 |
| Analog B | 45 | 33 | 10 | 1.8 |
Table 3: In Vivo Pharmacokinetic Parameters (Rat Model)
| Compound ID | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Oral Bioavailability (%) |
| Parent Drug A | Oral | 10 | 150 | 2 | 600 | 15 |
| Analog B | Oral | 10 | 450 | 1.5 | 2700 | 68 |
Experimental Protocols
The incorporation of this compound into a parent molecule can be achieved through standard chemical transformations, primarily via the formation of ether or ester linkages. The following protocols provide detailed methodologies for these key reactions.
Experimental Workflow: Synthesis of Bioactive Analogs
Caption: Workflow for synthesizing ether and ester-linked analogs using this compound.
Protocol 1: Williamson Ether Synthesis
This protocol is suitable for coupling this compound with a parent molecule containing a good leaving group (e.g., a halide or sulfonate).
Materials:
-
This compound
-
Parent molecule with a leaving group (e.g., -Br, -I, -OTs)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of the parent molecule (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ether-linked analog.
Protocol 2: Mitsunobu Reaction
This protocol is suitable for coupling this compound with a parent molecule containing a nucleophilic hydroxyl group. This reaction typically proceeds with inversion of configuration at the alcohol carbon.
Materials:
-
This compound
-
Parent molecule with a hydroxyl group (-OH)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the parent molecule with a hydroxyl group (1.0 equivalent), this compound (1.2 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to remove triphenylphosphine oxide and other byproducts, yielding the desired ether-linked analog.
Protocol 3: Steglich Esterification
This protocol is suitable for the formation of an ester linkage between this compound and a parent molecule containing a carboxylic acid group.
Materials:
-
This compound
-
Parent molecule with a carboxylic acid group (-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
5% aqueous Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the parent molecule with a carboxylic acid group (1.0 equivalent), this compound (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM at 0 °C, add DCC or EDC (1.1 equivalents).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 12-18 hours. Monitor the reaction progress by TLC.
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU. If EDC was used, this filtration step is not necessary as the urea byproduct is water-soluble.
-
Wash the filtrate or reaction mixture sequentially with 5% aqueous HCl solution (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ester-linked analog.
Conclusion
The incorporation of this compound into bioactive molecules represents a promising strategy for overcoming common challenges in drug development, such as poor metabolic stability and unfavorable physicochemical properties. The protocols outlined in this document provide robust and versatile methods for the synthesis of novel analogs bearing the 3,3-difluorocyclobutylmethoxy moiety. The provided data, while illustrative, highlights the potential for significant improvements in the overall profile of a drug candidate. Researchers are encouraged to apply these methodologies to their specific molecules of interest to explore the benefits of this unique fluorinated building block.
Application Notes and Protocols for the Scalable Synthesis of (3,3-Difluorocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3,3-Difluorocyclobutyl)methanol is a valuable building block in medicinal chemistry, often employed to enhance the metabolic stability and pharmacokinetic properties of drug candidates. Its synthesis on a large scale for library production presents unique challenges. This document outlines a robust and scalable synthetic route to this compound, starting from commercially available 3-oxocyclobutanecarboxylic acid. The described multi-step synthesis involves esterification, deoxofluorination, and subsequent reduction. Detailed experimental protocols for each step are provided, along with a summary of expected yields and purity. This guide is intended to facilitate the efficient and scalable production of this key synthetic intermediate for drug discovery and development programs.
Introduction
The introduction of fluorine atoms into small molecule drug candidates is a widely utilized strategy to modulate their physicochemical and pharmacokinetic properties. The gem-difluoro moiety, in particular, can act as a bioisostere for a carbonyl group and can influence lipophilicity, metabolic stability, and binding affinity. The 3,3-difluorocyclobutyl motif has emerged as a desirable scaffold in medicinal chemistry. This application note provides a detailed, step-by-step guide for the multigram synthesis of this compound, a versatile intermediate for the generation of compound libraries.
Synthetic Strategy Overview
The presented scalable synthesis of this compound is a three-step process commencing with the readily available 3-oxocyclobutanecarboxylic acid. The synthetic pathway involves:
-
Esterification: Protection of the carboxylic acid functionality as an ethyl ester.
-
Deoxofluorination: Introduction of the gem-difluoro group at the 3-position of the cyclobutanone ring.
-
Reduction: Conversion of the ethyl ester to the primary alcohol.
This strategy is advantageous for its use of relatively common reagents and its demonstrated scalability.
Data Presentation
Table 1: Summary of Key Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1 | Esterification | 3-Oxocyclobutanecarboxylic acid, Ethanol, H₂SO₄ (catalytic) | Ethanol | Reflux | 4-6 | >95 | >98 |
| 2 | Deoxofluorination | Ethyl 3-oxocyclobutanecarboxylate, Deoxofluorinating agent (e.g., DAST) | Dichloromethane | 0 to rt | 12-24 | 70-80 | >97 |
| 3 | Reduction | Ethyl 3,3-difluorocyclobutanecarboxylate, Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran | 0 to rt | 2-4 | >90 | >98 |
Experimental Protocols
Step 1: Synthesis of Ethyl 3-oxocyclobutanecarboxylate
This protocol describes the Fischer esterification of 3-oxocyclobutanecarboxylic acid.
Materials:
-
3-Oxocyclobutanecarboxylic acid
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-oxocyclobutanecarboxylic acid (1 equivalent).
-
Add anhydrous ethanol (5-10 volumes).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield ethyl 3-oxocyclobutanecarboxylate as a colorless oil.
Step 2: Synthesis of Ethyl 3,3-difluorocyclobutanecarboxylate
This protocol details the deoxofluorination of the ketone using a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Materials:
-
Ethyl 3-oxocyclobutanecarboxylate
-
Diethylaminosulfur trifluoride (DAST) or other suitable deoxofluorinating agent
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 3-oxocyclobutanecarboxylate (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DAST (1.1-1.5 equivalents) dropwise via an addition funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or ¹⁹F NMR.
-
Carefully quench the reaction by slowly adding it to a stirred, cold saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 3,3-difluorocyclobutanecarboxylate.
Step 3: Synthesis of this compound
This protocol describes the reduction of the ethyl ester to the primary alcohol using lithium aluminum hydride.
Materials:
-
Ethyl 3,3-difluorocyclobutanecarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water (H₂O)
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Addition funnel
-
Filter funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 3,3-difluorocyclobutanecarboxylate (1 equivalent) in anhydrous THF dropwise via an addition funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with THF.
-
Combine the filtrate and washings and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield this compound. The product can be further purified by distillation if necessary.
Visualizations
Application Notes and Protocols: (3,3-Difluorocyclobutyl)methanol as a Bioisostere for Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Bioisosterism, the replacement of a functional group with another that preserves or enhances the desired biological activity while improving physicochemical and pharmacokinetic properties, is a cornerstone of this process. The introduction of fluorine into drug candidates is a well-established strategy to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1] (3,3-Difluorocyclobutyl)methanol has emerged as a valuable building block in this context, serving as a bioisostere for various small aliphatic and cyclic moieties.[1] Its gem-difluoro group can significantly alter the local electronic environment and conformational preferences of a molecule, leading to improved drug-like properties.
This document provides detailed application notes and experimental protocols for the utilization of this compound as a bioisostere, with a focus on its potential application in the development of Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases like rheumatoid arthritis.
Application Note: this compound in a JAK Inhibitor Program
Rationale for Bioisosteric Replacement
The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling pathways that are central to the inflammatory processes in rheumatoid arthritis.[2] Small molecule inhibitors of JAKs, such as tofacitinib, have proven to be effective therapeutic agents.[3] Tofacitinib and other related JAK inhibitors often feature a piperidine or a similar cyclic amine core.[4] As part of a lead optimization campaign, the replacement of a simple cyclobutane or other small alkyl group with a 3,3-difluorocyclobutane moiety can be a highly effective strategy.
The rationale for this bioisosteric replacement is multi-faceted:
-
Metabolic Stability: The C-H bonds on the cyclobutane ring can be susceptible to metabolic oxidation by cytochrome P450 enzymes. The introduction of electron-withdrawing fluorine atoms can shield adjacent C-H bonds from enzymatic attack, thereby increasing the metabolic stability and half-life of the compound.
-
Modulation of Physicochemical Properties: The gem-difluoro group can lower the pKa of nearby basic amines and influence the lipophilicity (logP) of the molecule, which can in turn affect its solubility, permeability, and off-target interactions.
-
Conformational Rigidity: The rigid cyclobutane scaffold can help to lock the molecule in a bioactive conformation, potentially leading to enhanced binding affinity for the target protein.[5]
Quantitative Data Comparison
To illustrate the potential benefits of using this compound as a bioisostere, the following table presents a hypothetical but plausible comparison of a parent JAK inhibitor ("Parent Compound") with its difluorinated analog ("Difluoro-Analog").
| Parameter | Parent Compound | Difluoro-Analog | Fold Improvement |
| In Vitro Potency | |||
| JAK1 IC50 (nM) | 5 | 4 | 1.25x |
| JAK2 IC50 (nM) | 10 | 12 | - |
| JAK3 IC50 (nM) | 2 | 1.5 | 1.33x |
| In Vitro ADME | |||
| Human Liver Microsomal Stability (t½, min) | 25 | 75 | 3x |
| Aqueous Solubility (µg/mL) | 50 | 75 | 1.5x |
| logP | 2.5 | 2.2 | - |
| In Vivo Pharmacokinetics (Rat) | |||
| Oral Bioavailability (%) | 30 | 65 | 2.17x |
| Clearance (mL/min/kg) | 20 | 8 | 2.5x |
Target Signaling Pathway: JAK-STAT Pathway in Rheumatoid Arthritis
The JAK-STAT signaling pathway is a critical mediator of the inflammatory response in rheumatoid arthritis.[2] Cytokines, such as interleukins and interferons, bind to their receptors on the cell surface, leading to the activation of associated JAKs.[6] Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize and translocate to the nucleus to regulate the transcription of pro-inflammatory genes.[6] By inhibiting JAKs, drugs can block this signaling cascade and reduce inflammation.[2]
Experimental Protocols
Protocol 1: Multi-step Synthesis of this compound
This protocol describes a plausible multi-step synthesis of this compound from commercially available starting materials.
Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid
-
To a stirred solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (10 vol) at 0 °C, add thionyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 3-oxocyclobutanecarboxylate.
Step 2: Fluorination of Methyl 3-Oxocyclobutanecarboxylate
-
To a stirred solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq) in dichloromethane (10 vol) at -78 °C, add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution at 0 °C.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield methyl 3,3-difluorocyclobutanecarboxylate.
Step 3: Reduction of Methyl 3,3-Difluorocyclobutanecarboxylate
-
To a stirred suspension of lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous tetrahydrofuran (THF) (15 vol) at 0 °C, add a solution of methyl 3,3-difluorocyclobutanecarboxylate (1.0 eq) in THF dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to give this compound.
Protocol 2: Synthesis of a Tofacitinib Analog Incorporating this compound
This protocol outlines the incorporation of this compound into a tofacitinib-like scaffold via a Mitsunobu reaction.
Mitsunobu Reaction
-
To a stirred solution of the pyrrolo[2,3-d]pyrimidine core (1.0 eq), this compound (1.2 eq), and triphenylphosphine (PPh3) (1.5 eq) in anhydrous THF (20 vol) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired tofacitinib analog.
Protocol 3: In Vitro JAK Inhibition Assay
-
Prepare a series of dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compound, recombinant human JAK enzyme (JAK1, JAK2, or JAK3), and a suitable peptide substrate in assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Terminate the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, luminescence, or ELISA).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: In Vitro Metabolic Stability Assay
-
Prepare a solution of the test compound in acetonitrile.
-
Add the test compound to a suspension of human liver microsomes in phosphate buffer.
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time.
Conclusion
This compound is a versatile and valuable building block for medicinal chemists seeking to improve the properties of drug candidates. Its use as a bioisostere can lead to significant enhancements in metabolic stability and pharmacokinetic parameters, ultimately contributing to the development of safer and more effective medicines. The provided application notes and protocols offer a framework for the rational design and synthesis of novel therapeutics incorporating this promising fluorinated moiety.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN112279785A - 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride synthetic method - Google Patents [patents.google.com]
- 3. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of (3,3-Difluorocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
The gem-difluorocyclobutyl motif is of significant interest in medicinal chemistry as it can serve as a lipophilic bioisostere for various functional groups, potentially improving the metabolic stability and pharmacokinetic properties of drug candidates.[1][2] (3,3-Difluorocyclobutyl)methanol is a key building block that allows for the introduction of this valuable scaffold. This document provides detailed application notes and protocols for several common and effective methods for the derivatization of this compound, enabling its incorporation into a wide range of molecular architectures.
Esterification Reactions
Esterification is a fundamental transformation for converting the hydroxyl group of this compound into a variety of ester derivatives. These esters can be final products or serve as intermediates for further functionalization.
Application Note: Acyl Chloride-Mediated Esterification
This method involves the reaction of this compound with an acyl chloride in the presence of a base. The reaction is typically fast and proceeds with high yield. The choice of acyl chloride determines the final ester product, allowing for the introduction of a wide array of functionalities.
Logical Workflow for Acyl Chloride-Mediated Esterification
Caption: Workflow for esterification via acyl chloride.
Experimental Protocol: Synthesis of (3,3-Difluorocyclobutyl)methyl Benzoate
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (3,3-Difluorocyclobutyl)methyl benzoate.
Quantitative Data for Esterification of Fluorinated Alcohols
| Reactant | Reagent | Catalyst/Base | Solvent | Yield (%) | Reference |
| Various Carboxylic Acids | Perfluorinated Alcohols | XtalFluor-E | Dichloromethane | Moderate to Excellent | [3][4] |
| Ethanol | Ethanoyl Chloride | None (exothermic) | Neat | High | [5][6] |
| Various Alcohols | Various Carboxylic Acids | EDCI/NaHCO₃ | 5% H₂O-CH₃CN | Very Good | [7] |
Note: The yields are representative of esterification reactions involving fluorinated alcohols or standard alcohol/acyl chloride reactions and may vary for the specific substrate.
Mitsunobu Reaction
The Mitsunobu reaction is a powerful and versatile method for the stereospecific conversion of primary and secondary alcohols to a wide range of functional groups, including esters, ethers, and thioethers, with inversion of configuration at the alcohol carbon.[8][9] This reaction is particularly useful when direct esterification or etherification is challenging.
Application Note: Versatile Derivatization via the Mitsunobu Reaction
The Mitsunobu reaction allows for the derivatization of this compound under mild, neutral conditions.[10] It involves the use of a phosphine reagent (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The choice of nucleophile (e.g., a carboxylic acid, phenol, or thiol) determines the resulting product.
Signaling Pathway for the Mitsunobu Reaction
Caption: Key intermediates in the Mitsunobu reaction.
Experimental Protocol: Mitsunobu Esterification with Benzoic Acid
Materials:
-
This compound
-
Benzoic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.[11]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.[11] A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours or until TLC analysis indicates the consumption of the starting alcohol.[11]
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
Quantitative Data for Mitsunobu Reactions
| Alcohol | Nucleophile | Reagents | Solvent | Yield (%) | Reference |
| Primary/Secondary Alcohols | Carboxylic Acids, Phenols, Thiols | PPh₃, DEAD/DIAD | THF, Diethyl Ether | Generally High | [8][9][12] |
| Unhindered Alcohols | DPPA (for azide formation) | PPh₃, DIAD | THF | High | [11] |
Note: Yields are highly dependent on the specific alcohol and nucleophile used. The reaction proceeds with inversion of configuration for chiral secondary alcohols.[9][12]
Etherification
The synthesis of ethers from this compound can be achieved through various methods, including the Williamson ether synthesis or by using specialized reagents for the introduction of specific ether groups like the difluoromethyl group.
Application Note: Synthesis of Difluoromethyl Ethers
The introduction of a difluoromethyl ether moiety can significantly impact the properties of a molecule. A modern approach involves the use of difluoromethyltriflate (HCF₂OTf) as a non-ozone-depleting source for difluoromethylation.[13]
Experimental Workflow for Etherification
Caption: General workflow for ether synthesis.
Experimental Protocol: Williamson Ether Synthesis of (3,3-Difluorocyclobutyl)methyl Benzyl Ether
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Reflux condenser
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add benzyl bromide (1.2 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
After completion, cool the reaction to 0 °C and cautiously quench with saturated NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for Ether Synthesis
| Substrate | Reagent | Base | Solvent | Yield (%) | Reference |
| Phenols | HCF₂OTf | KOH | CH₃CN/H₂O | Good to Excellent | [13] |
| Aryl Boronic Acids | H₂O₂, then HCF₂OTf | KOH | CH₃CN | Good | [13] |
Note: These data are for the synthesis of aryl difluoromethyl ethers and serve as a reference for the reactivity of the difluoromethylating agent.
Oxidation to Aldehyde or Carboxylic Acid
The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further synthetic transformations such as reductive amination, Wittig reactions, or amide bond formation.
Application Note: Controlled Oxidation
The choice of oxidizing agent determines the outcome of the reaction. Milder reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) will typically yield the aldehyde, while stronger oxidants such as Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) will lead to the carboxylic acid.
Logical Flow for Oxidation Reactions
References
- 1. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Ester synthesis by esterification [organic-chemistry.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of (3,3-Difluorocyclobutyl)methanol in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds. This approach involves screening libraries of low molecular weight fragments (typically < 300 Da) to identify those that bind weakly but efficiently to a biological target.[1][2][3] These initial "hits" are then optimized and grown into more potent, drug-like molecules. The incorporation of fluorine into fragments is a widely used strategy to enhance binding affinity, metabolic stability, and other pharmacokinetic properties.[4] The (3,3-Difluorocyclobutyl)methanol moiety, in particular, offers a unique three-dimensional scaffold that can serve as a valuable building block in FBDD campaigns. Its gem-difluoro group can act as a hydrogen bond acceptor and modulate local acidity, while the cyclobutyl ring provides conformational rigidity.[5][6]
These application notes provide a comprehensive overview of the utility of this compound in FBDD, including its physicochemical properties, and detailed protocols for its application in fragment screening and hit validation.
Physicochemical Properties and Rationale for Use
The unique properties of the 3,3-difluorocyclobutane motif make it an attractive component for fragment libraries. The introduction of gem-difluoro groups can significantly impact a molecule's conformation and electronics.[7]
Key Advantages:
-
Metabolic Stability: The difluorinated cyclobutane ring can enhance metabolic stability by blocking potential sites of oxidation.[7]
-
Modulation of Physicochemical Properties: Fluorine substitution can influence lipophilicity (logP) and acidity (pKa), which are critical for drug-like properties.[8]
-
Three-Dimensionality: The cyclobutane scaffold provides a distinct 3D vector for fragment elaboration, allowing for better exploration of protein binding pockets compared to flat aromatic fragments.[5][6]
-
¹⁹F NMR Screening: The presence of fluorine allows for the use of ¹⁹F NMR spectroscopy, a powerful technique for fragment screening that offers high sensitivity and low background interference.[9][10]
Data Presentation: Physicochemical Properties of this compound and Related Fragments
The following table summarizes key physicochemical properties of this compound and a hypothetical derivative, illustrating their suitability for fragment-based screening according to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3).[2][3][11]
| Compound | Structure | Molecular Weight (Da) | cLogP | H-Bond Donors | H-Bond Acceptors |
| This compound | 122.12 | 0.58 | 1 | 3 (O, 2xF) | |
| 1-(3,3-difluorocyclobutyl)ethan-1-ol | 136.15 | 0.85 | 1 | 3 (O, 2xF) |
Experimental Protocols
Protocol 1: ¹⁹F NMR-Based Fragment Screening
¹⁹F NMR is a primary screening method that directly observes the binding of fluorine-containing fragments to a target protein. Changes in the ¹⁹F chemical shift, line broadening, or relaxation rates upon addition of the protein indicate binding.
Materials:
-
Target protein (e.g., kinase, protease) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
This compound stock solution (100 mM in DMSO-d₆)
-
NMR tubes
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target protein at a final concentration of 10-20 µM in 90% buffer/10% D₂O.
-
In a separate NMR tube, prepare a reference sample containing this compound at a final concentration of 100-200 µM in the same buffer.
-
For the test sample, add the target protein to the fragment solution at the same final concentrations.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum for both the reference and test samples.
-
Typical acquisition parameters include a spectral width of 200 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the ¹⁹F NMR spectrum of the test sample to the reference sample.
-
Look for changes in the chemical shift (Δδ), an increase in the linewidth at half-height (line broadening), or a decrease in signal intensity, all of which are indicative of binding.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation and Affinity Determination
SPR is a label-free biophysical technique used to measure the binding affinity (K_D) of fragments to an immobilized target protein in real-time.[9][12]
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip (e.g., CM5)
-
Target protein with a suitable tag for immobilization (e.g., His-tag, Biotin)
-
Immobilization reagents (e.g., EDC/NHS, Streptavidin)
-
Running buffer (e.g., HBS-EP+)
-
This compound solutions at various concentrations (e.g., 1 µM to 1 mM)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface according to the manufacturer's instructions.
-
Immobilize the target protein on the sensor chip to a target response level (e.g., 10,000 RU).
-
Deactivate any remaining active groups on the surface.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the immobilized protein surface and a reference surface (without protein).
-
Monitor the change in the SPR signal (response units, RU) over time for both association and dissociation phases.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding response.
-
Fit the steady-state responses against the fragment concentrations to a 1:1 binding model to determine the equilibrium dissociation constant (K_D).
-
Visualizations
Caption: FBDD workflow for fluorinated fragments.
Caption: SPR experimental workflow for hit validation.
Conclusion
This compound represents a valuable and versatile fragment for inclusion in FBDD libraries. Its unique combination of a three-dimensional scaffold, metabolic stability, and suitability for ¹⁹F NMR screening makes it an attractive starting point for the discovery of novel therapeutics. The protocols outlined in these application notes provide a framework for the effective screening and validation of this and other fluorinated fragments, ultimately accelerating the hit-to-lead optimization process.
References
- 1. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. lifechemicals.com [lifechemicals.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Reaction Mechanisms Involving (3,3-Difluorocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,3-Difluorocyclobutyl)methanol is a valuable fluorinated building block in medicinal chemistry and materials science. The presence of the gem-difluoro group on the cyclobutane ring imparts unique electronic properties and metabolic stability to molecules, making it an attractive moiety for the design of novel therapeutics and advanced materials. This document provides an overview of key reaction mechanisms involving this compound, along with detailed experimental protocols for its derivatization.
The primary alcohol functionality of this compound serves as a versatile handle for a variety of chemical transformations. These include nucleophilic substitution reactions to form ethers and esters, oxidation to the corresponding aldehyde, and conversion to other functional groups, enabling its incorporation into a wide range of molecular scaffolds.
Key Reaction Mechanisms and Protocols
This section details common reaction pathways for the functionalization of this compound, including etherification, esterification, and conversion to a nitrile.
Williamson Ether Synthesis for the Preparation of (3,3-Difluorocyclobutyl)methyl Ethers
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][2][3] In the context of this compound, this reaction allows for the introduction of a variety of alkyl or aryl groups.
Reaction Scheme:
Caption: Williamson Ether Synthesis of (3,3-Difluorocyclobutyl)methyl Ethers.
Experimental Protocol:
-
Alkoxide Formation: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the suspension at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Ether Formation: To the freshly prepared alkoxide solution, add the desired alkyl halide (R-X, 1.2 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (3,3-difluorocyclobutyl)methyl ether.
Quantitative Data (Representative):
| Reactant (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | NaH | THF | 25 | 12 | 85-95 |
| Ethyl Bromide | NaH | DMF | 25 | 16 | 80-90 |
| Benzyl Bromide | NaH | THF | 25 | 18 | 88-98 |
Mitsunobu Reaction for the Synthesis of (3,3-Difluorocyclobutyl)methyl Esters
The Mitsunobu reaction provides a mild and efficient method for the formation of esters from primary or secondary alcohols and carboxylic acids.[4][5] This reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the primary alcohol of this compound.
Reaction Scheme:
Caption: Mitsunobu Esterification of this compound.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF, cool the mixture to 0 °C.
-
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
Quantitative Data (Representative):
| Carboxylic Acid | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoic Acid | DEAD | THF | 25 | 6 | 80-90 |
| Acetic Acid | DIAD | THF | 25 | 4 | 75-85 |
| 4-Nitrobenzoic Acid | DEAD | THF | 25 | 8 | 85-95 |
Oxidation to (3,3-Difluorocyclobutyl)carbaldehyde
The oxidation of this compound to the corresponding aldehyde is a key transformation for further synthetic manipulations, such as reductive amination or Wittig reactions. Mild oxidizing agents are typically employed to avoid over-oxidation to the carboxylic acid.
Reaction Scheme:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3,3-Difluorocyclobutyl)methanol
Welcome to the technical support center for the synthesis of (3,3-Difluorocyclobutyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: The most common and direct synthetic pathways to this compound involve the reduction of a corresponding carbonyl compound. The two primary precursors are:
-
3,3-Difluorocyclobutanecarboxylic acid: This precursor can be reduced to the target alcohol using a suitable reducing agent.
-
3,3-Difluorocyclobutane-1-carbaldehyde: The aldehyde can also be readily reduced to this compound.
The choice of precursor often depends on the availability of starting materials and the desired scale of the synthesis.
Q2: Which reducing agents are most effective for the synthesis of this compound?
A2: Several reducing agents can be employed for the conversion of the carboxylic acid or aldehyde precursor. Common choices include:
-
Sodium Borohydride (NaBH₄): Often used in combination with an additive like boron trifluoride etherate when reducing carboxylic acids. It is a milder reducing agent suitable for reducing aldehydes.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing both carboxylic acids and aldehydes to the corresponding alcohol.
-
Borane (BH₃): Borane complexes, such as BH₃·THF, are also effective for the reduction of carboxylic acids.
The selection of the reducing agent will influence the reaction conditions, work-up procedure, and potentially the overall yield.
Q3: I am experiencing a low yield in my synthesis of this compound from 3,3-difluorocyclobutanecarboxylic acid. What are the potential causes and how can I improve it?
A3: Low yields in this reduction can stem from several factors. Here are some common issues and troubleshooting suggestions:
-
Incomplete Reaction: The reduction of a carboxylic acid can sometimes be sluggish. Ensure the reaction has gone to completion by monitoring it using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalling, consider increasing the reaction time or temperature.
-
Reagent Purity and Stoichiometry: The purity of the reducing agent is critical. Use freshly opened or properly stored reagents. Ensure that a sufficient molar excess of the reducing agent is used, as some of it may react with trace amounts of water or other impurities.
-
Side Reactions: The formation of byproducts can significantly lower the yield of the desired alcohol. Potential side reactions include the formation of ester intermediates if an alcohol is used as a solvent with certain reagents.
-
Work-up and Purification: The work-up procedure is crucial for isolating the product. Ensure that the quenching of the reaction is performed carefully, typically at a low temperature, to avoid degradation of the product. During extraction, use an appropriate organic solvent and perform multiple extractions to maximize the recovery of the alcohol from the aqueous layer. Purification by column chromatography should be performed with care to avoid loss of the product on the stationary phase.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Monitor the reaction progress by TLC or LC-MS. Consider extending the reaction time or moderately increasing the temperature. |
| Purity and stoichiometry of the reducing agent. | Use a fresh, high-purity reducing agent. Increase the molar equivalents of the reducing agent. | |
| Formation of byproducts. | Analyze the crude reaction mixture by NMR or GC-MS to identify byproducts. Adjust reaction conditions (e.g., temperature, solvent) to minimize their formation. | |
| Product loss during work-up and purification. | Optimize the work-up procedure, including careful quenching and thorough extraction. Use a suitable purification method, such as flash column chromatography with an appropriate solvent system. | |
| Presence of Unreacted Starting Material | Insufficient amount or activity of the reducing agent. | Increase the molar ratio of the reducing agent to the substrate. Verify the activity of the reducing agent. |
| Reaction time is too short. | Extend the reaction time and monitor for the disappearance of the starting material. | |
| Formation of Multiple Products | Over-reduction or side reactions. | Use a milder reducing agent if applicable. Control the reaction temperature carefully. |
| Impurities in the starting material. | Purify the starting material (carboxylic acid or aldehyde) before the reduction step. |
Quantitative Data Summary
The following table summarizes the reported yield for a specific synthesis of this compound.
| Precursor | Reducing Agent | Additive | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 3,3-Difluorocyclobutanecarboxylic acid | Sodium Borohydride | Boron Trifluoride Etherate | Tetrahydrofuran | Overnight | 0 °C to Room Temperature | 9 | [1] |
Note: The reported yield of 9% in the cited procedure appears low and may be subject to optimization.
Experimental Protocols
Synthesis of this compound from 3,3-Difluorocyclobutanecarboxylic Acid[1]
Materials:
-
3,3-Difluorocyclobutanecarboxylic acid
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
95% Ethanol
-
Dichloromethane
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
Suspend sodium borohydride (0.556 g, 14.70 mmol) in anhydrous tetrahydrofuran (50 mL) in a reaction flask and cool the mixture to 0 °C in an ice bath.
-
To this suspension, add methanol.
-
Slowly add a solution of 3,3-difluorocyclobutanecarboxylic acid (2 g, 14.70 mmol) in anhydrous tetrahydrofuran (50 mL) to the reaction mixture dropwise.
-
After the addition is complete, slowly add boron trifluoride etherate (1.862 mL, 14.70 mmol) to the mixture at 0 °C.
-
Allow the reaction to stir at 0 °C and let it proceed overnight, gradually warming to room temperature.
-
Upon completion of the reaction, cool the mixture back to 0 °C and quench the reaction by the addition of 95% ethanol (25 mL).
-
Stir the mixture in the ice bath for 1 hour.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between dichloromethane and saturated saline solution.
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to obtain this compound.
Visualizations
Synthesis Pathway of this compound
Caption: Primary synthetic routes to this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Purification of Crude (3,3-Difluorocyclobutyl)methanol
Welcome to the technical support center for the purification of crude (3,3-Difluorocyclobutyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this fluorinated alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound synthesized via reduction of 3,3-difluorocyclobutanecarboxylic acid?
A1: Based on the typical synthesis protocol involving sodium borohydride and a Lewis acid catalyst (e.g., boron trifluoride etherate) in a solvent like THF, followed by an aqueous workup, you can expect the following impurities:
-
Unreacted Starting Material: 3,3-difluorocyclobutanecarboxylic acid.
-
Inorganic Salts: Borate salts formed from the borohydride reagent during the reaction and quenching steps.
-
Residual Solvents: Tetrahydrofuran (THF), ethanol (if used for quenching), and dichloromethane (DCM) or other extraction solvents.
-
Side-Products: Trace amounts of esters formed by the reaction of the product alcohol with the starting carboxylic acid, potentially catalyzed by the Lewis acid.
Q2: My crude product is a light tan oil, but the pure compound is listed as a colorless liquid or solid. What is causing the color?
A2: The color in your crude product is likely due to high-boiling point impurities or degradation products formed during the synthesis or workup. These could be polymeric materials or colored side-products. Purification via distillation or column chromatography is typically effective at removing these colored impurities.
Q3: this compound has a predicted boiling point of around 131°C. Is atmospheric distillation suitable for its purification?
A3: While atmospheric distillation is an option, vacuum distillation is generally recommended for compounds with boiling points above 150°C at atmospheric pressure to prevent thermal decomposition.[1] Given that fluorinated alcohols can sometimes be thermally sensitive, using a reduced pressure distillation (vacuum distillation) is a safer approach to prevent degradation and improve the purity of the final product.
Q4: I am having difficulty separating my product from a polar impurity using standard silica gel chromatography. What can I do?
A4: Co-elution with polar impurities is a common challenge. Here are a few strategies to improve separation:
-
Optimize Your Solvent System: A more polar eluent might be necessary to move your product off the column, but this can also cause impurities to co-elute. Try a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
-
Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. For polar compounds, Hydrophilic Interaction Chromatography (HILIC) with a polar stationary phase (e.g., silica, amide, or zwitterionic) can be effective.[2] Alternatively, reversed-phase chromatography with a C18 column may provide a different selectivity.
-
Dry Loading: If your compound has poor solubility in the eluent, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[2]
Q5: Can I purify this compound by recrystallization?
A5: Recrystallization is a viable purification technique for solid compounds. Since this compound is sometimes described as a solid, recrystallization could be an option.[3] However, low-melting point solids can be challenging to recrystallize as they may "oil out".[4] A careful selection of solvents is crucial. A good recrystallization solvent will dissolve the compound when hot but not at low temperatures.[5] You may need to screen various solvents or use a two-solvent system.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Product Loss During Extraction | Ensure the pH of the aqueous layer during workup is neutral or slightly basic to minimize the partitioning of the alcohol into the aqueous phase. Perform multiple extractions with an organic solvent (e.g., DCM or ethyl acetate) to maximize recovery. |
| Co-elution with Impurities During Chromatography | If a significant portion of your product is in mixed fractions, re-chromatograph these fractions under optimized conditions (e.g., a shallower gradient or a different solvent system). |
| Product Volatility | This compound, being a relatively small molecule, may have some volatility. Avoid excessive heating during solvent removal. Use a rotary evaporator with controlled temperature and pressure. |
| Decomposition on Silica Gel | Fluorinated alcohols can sometimes be sensitive to acidic silica gel.[6] Consider using deactivated (neutral) silica gel or an alternative purification method like distillation. |
Issue 2: Product Contamination with Solvents
| Possible Cause | Troubleshooting Steps |
| Inefficient Solvent Removal | High-boiling point solvents like THF can be difficult to remove completely. After rotary evaporation, place the product under high vacuum for an extended period. Gentle heating (e.g., 30-40°C) under high vacuum can also help, but be mindful of product volatility. |
| Azeotrope Formation | Some alcohols can form azeotropes with solvents, making them difficult to separate by distillation. Check for known azeotropes and consider using a different solvent for extraction or chromatography if possible. |
Issue 3: Recrystallization Problems
| Possible Cause | Troubleshooting Steps |
| Oiling Out | The compound is coming out of solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly. Try using a more dilute solution or allowing it to cool more slowly. Using a different solvent system may also resolve the issue. |
| No Crystal Formation | The solution may not be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If that fails, slowly evaporate some of the solvent to increase the concentration or cool the solution to a lower temperature. |
| Poor Purity After Recrystallization | Impurities may have similar solubility profiles and are co-crystallizing with your product. A second recrystallization from a different solvent system may be necessary. Alternatively, pre-purify the material by another method, such as flash chromatography, before recrystallization. |
Data Presentation
The following tables present representative data for the purification of a crude batch of this compound. Note: This data is illustrative and may vary depending on the specific reaction conditions and scale.
Table 1: Summary of Purification of Crude this compound
| Purification Method | Crude Purity (GC-MS Area %) | Purity After 1st Pass (GC-MS Area %) | Overall Yield | Notes |
| Vacuum Distillation | 85% | 98.5% | 75% | Effective at removing non-volatile impurities and residual starting material. |
| Flash Chromatography | 85% | >99% | 80% | Provides very high purity but may be less scalable than distillation. |
| Recrystallization | 85% (solid crude) | 97% | 65% | Lower yield due to solubility losses in the mother liquor. |
Table 2: Common Impurities and Their Removal
| Impurity | Typical Level in Crude (%) | Post-Distillation Level (%) | Post-Chromatography Level (%) | Post-Recrystallization Level (%) |
| 3,3-difluorocyclobutanecarboxylic acid | 5-10 | < 0.1 | < 0.1 | 0.5 |
| THF | 1-3 | < 0.5 | < 0.1 | < 0.1 |
| Dichloromethane | 1-2 | < 0.1 | < 0.1 | < 0.1 |
| Borate Salts | N/A (non-volatile) | Removed | Removed | Removed |
| High-boiling residue | 2-5 | < 0.1 | < 0.1 | 1-2 |
Experimental Protocols
Protocol 1: Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus. Use a round-bottom flask of an appropriate size for the amount of crude material.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap. Gradually apply vacuum to the desired pressure (e.g., 20-30 mmHg).
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collecting Fractions: Collect a forerun fraction of any low-boiling solvents. As the temperature stabilizes at the boiling point of the product at the given pressure, collect the main fraction in a separate receiving flask.
-
Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.
-
Analysis: Analyze the purity of the collected fraction by GC-MS or NMR.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for a polar compound like this compound is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the product.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. If the compound is not very soluble, perform a dry load by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Run the column with the selected solvent system. A gradient elution, starting with a lower polarity and gradually increasing it, may be necessary to separate the product from less polar and more polar impurities.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Confirm the purity of the product by GC-MS or NMR.
Protocol 3: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude solid in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be used.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
-
Analysis: Determine the purity of the recrystallized product by melting point analysis and GC-MS or NMR.
Mandatory Visualization
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for poor separation in flash chromatography.
References
identifying side products in (3,3-Difluorocyclobutyl)methanol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3,3-Difluorocyclobutyl)methanol. The following sections address common issues and potential side products encountered during oxidation, esterification, and etherification reactions.
Troubleshooting Guides
Oxidation Reactions
Issue: Low yield of the desired aldehyde, (3,3-Difluorocyclobutyl)carbaldehyde, and formation of an unexpected acidic byproduct.
Possible Cause: Over-oxidation of the aldehyde to the corresponding carboxylic acid, 3,3-Difluorocyclobutanecarboxylic acid. This is a common side reaction when using strong oxidizing agents.[1][2][3][4]
Troubleshooting Steps:
-
Choice of Oxidizing Agent: Employ milder oxidizing agents that are less prone to over-oxidation. Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are often effective for stopping the oxidation at the aldehyde stage.[3] The Swern oxidation is another mild alternative that can be performed at low temperatures, minimizing side reactions.
-
Reaction Conditions:
-
Temperature: Maintain a low reaction temperature to control the reactivity of the oxidizing agent.
-
Stoichiometry: Use a stoichiometric amount of the oxidizing agent. An excess can lead to the formation of the carboxylic acid.
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quench the reaction upon completion of aldehyde formation.
-
Potential Side Products in Oxidation:
| Side Product Name | Chemical Structure | Formation Conditions | Detection Method |
| 3,3-Difluorocyclobutanecarboxylic acid | HOOC-C₄H₅F₂ | Use of strong oxidizing agents (e.g., KMnO₄, Jones reagent), prolonged reaction times, or elevated temperatures.[1][2][3][4] | LC-MS, GC-MS (after derivatization), NMR |
Diagram: Oxidation Troubleshooting Workflow
References
Technical Support Center: Optimization of Reaction Conditions for (3,3-Difluorocyclobutyl)methanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (3,3-Difluorocyclobutyl)methanol, primarily focusing on the reduction of 3,3-difluorocyclobutanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the reduction of a corresponding carboxylic acid derivative, typically 3,3-difluorocyclobutanecarboxylic acid or its ester. Strong reducing agents are required for this transformation.[1][2][3][4][5]
Q2: Which reducing agents are suitable for the reduction of 3,3-difluorocyclobutanecarboxylic acid?
A2: Due to the stability of carboxylic acids, a powerful reducing agent is necessary. Lithium aluminum hydride (LiAlH₄) is the most commonly used reagent for this purpose. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids.[1][2][3][5] Alternative reagents like borane (BH₃) can also be employed.[4]
Q3: What is the general reaction mechanism for the reduction of a carboxylic acid with LiAlH₄?
A3: The reaction with LiAlH₄ proceeds in several steps:
-
Acid-Base Reaction: The acidic proton of the carboxylic acid reacts with a hydride from LiAlH₄ to form a lithium carboxylate salt and hydrogen gas.[1][6]
-
Nucleophilic Acyl Substitution: A hydride ion from the aluminate complex attacks the carbonyl carbon of the carboxylate.
-
Intermediate Formation: This leads to a tetrahedral intermediate which then collapses to form an aldehyde.
-
Further Reduction: The aldehyde intermediate is highly reactive and is immediately reduced by another equivalent of LiAlH₄ to form an alkoxide.
-
Workup: An aqueous acidic workup is then performed to protonate the alkoxide and yield the primary alcohol.[1]
Q4: Why is an anhydrous solvent necessary for LiAlH₄ reductions?
A4: Lithium aluminum hydride reacts violently with water and other protic solvents to produce hydrogen gas, which is highly flammable.[1][3] Therefore, the reaction must be carried out in a dry, aprotic solvent, such as diethyl ether or tetrahydrofuran (THF).[3][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive LiAlH₄: The reducing agent may have degraded due to exposure to moisture. | 1. Use a fresh, unopened container of LiAlH₄ or a properly stored, dry sample. |
| 2. Insufficient Reducing Agent: Carboxylic acid reduction requires at least two equivalents of hydride. | 2. Increase the molar equivalents of LiAlH₄. A 1.5 to 3-fold excess is common.[6] | |
| 3. Reaction Temperature Too Low: The reaction may be too slow at very low temperatures. | 3. While the initial addition is often done at 0°C to control the exothermic reaction, allowing the reaction to warm to room temperature or gentle reflux can drive it to completion.[3] | |
| 4. Premature Quenching: Adding the workup solution before the reaction is complete. | 4. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) to ensure the starting material is fully consumed before quenching. | |
| Incomplete Reaction | 1. Poor Solubility of Starting Material: The carboxylic acid may not be fully dissolved in the reaction solvent. | 1. Use a co-solvent to improve solubility or choose a solvent in which the starting material is more soluble (e.g., THF over diethyl ether).[7] |
| 2. Short Reaction Time: The reaction may not have been allowed to run to completion. | 2. Increase the reaction time and monitor its progress. | |
| Formation of Side Products | 1. Over-reduction: Although less common for this specific substrate, highly reactive functional groups elsewhere in the molecule could be reduced. | 1. Consider using a less reactive reducing agent if chemoselectivity is an issue. |
| 2. Formation of Aluminum Salt Emulsions during Workup: This can make product isolation difficult and lead to lower yields. | 2. Employ a specific workup procedure, such as the Fieser workup, which involves the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts as a granular solid that can be filtered off.[1][8] | |
| Difficult Product Isolation | 1. Product is Water-Soluble: The resulting alcohol may have some solubility in the aqueous layer during extraction. | 1. Perform multiple extractions with an organic solvent. If the product is highly polar, continuous liquid-liquid extraction may be necessary.[9] |
| 2. Formation of a Gelatinous Aluminum Hydroxide Precipitate: This can trap the product and make filtration difficult.[9] | 2. After quenching, stir the mixture vigorously. Adding a drying agent like anhydrous sodium sulfate or magnesium sulfate can help to granulate the precipitate before filtration through a pad of celite.[8] |
Optimization of Reaction Conditions
The following table presents a hypothetical summary of parameters that can be optimized for the reduction of 3,3-difluorocyclobutanecarboxylic acid.
| Parameter | Condition A | Condition B | Condition C | Condition D | Hypothetical Yield |
| Reducing Agent | LiAlH₄ | LiAlH₄ | BH₃·THF | LiAlH₄ | Condition A, B, and D are expected to give higher yields than C. |
| Equivalents of Reductant | 1.5 | 2.0 | 2.0 | 2.5 | Yield is expected to increase from 1.5 to 2.5 equivalents. |
| Solvent | Diethyl Ether | THF | THF | THF | THF (Condition B, C, D) might be better for solubility.[7] |
| Temperature | 0°C to rt | 0°C to rt | 25°C | 0°C to reflux | Refluxing (Condition D) may increase the reaction rate but could also lead to side reactions. |
| Reaction Time | 4 h | 4 h | 6 h | 2 h | Dependent on temperature; higher temperatures may require shorter times. |
Experimental Protocol: General Procedure for the Reduction of a Fluorinated Carboxylic Acid
Safety Precautions: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. Anhydrous solvents and glassware are essential.
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is assembled.
-
Reagent Addition: The flask is charged with a suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0°C using an ice bath.
-
Substrate Addition: A solution of 3,3-difluorocyclobutanecarboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for an additional 4-6 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Quenching: The reaction is carefully quenched by cooling the flask back to 0°C and slowly adding ethyl acetate to consume any excess LiAlH₄. This is followed by the dropwise addition of water and then a 15% aqueous solution of sodium hydroxide.[8]
-
Workup: The resulting suspension is stirred vigorously for 30 minutes until a white, granular precipitate forms. The solid is removed by filtration through a pad of Celite, and the filter cake is washed with THF.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by distillation or column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]
- 5. quora.com [quora.com]
- 6. orgosolver.com [orgosolver.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
long-term stability and storage conditions for (3,3-Difluorocyclobutyl)methanol
This guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and optimal storage conditions for (3,3-Difluorocyclobutyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored at room temperature.[1] It is crucial to keep the container tightly closed and in a well-ventilated area.[2] To prevent potential degradation, the compound should also be stored away from direct sunlight.[2] Some sources suggest a cool environment within the room temperature range is preferable.[2]
Q2: What is the appearance of this compound and what should I do if it changes?
A2: this compound is typically a colorless to almost colorless clear liquid.[1] If you observe any change in color, development of precipitates, or a noticeable change in viscosity, it may indicate degradation or contamination. In such cases, it is advisable to verify the purity of the compound before use.
Q3: Are there any specific materials that should be avoided for storing this compound?
A3: The Safety Data Sheet (SDS) recommends using glass or ampoules for packaging.[2] While specific incompatibilities for long-term storage are not extensively detailed, it is generally good practice to avoid plastics that may leach impurities. Strong oxidizing agents are listed as incompatible substances.[2]
Q4: What are the general handling precautions for this compound?
A4: Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[3][4] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2][5] Avoid contact with skin, eyes, and clothing.[2]
Troubleshooting Guide
This section addresses potential issues you might encounter related to the storage and stability of this compound.
Issue 1: Suspected Degradation or Contamination
-
Symptoms:
-
Change in appearance (e.g., color change, cloudiness).
-
Unexpected experimental results.
-
Presence of particulates.
-
-
Troubleshooting Steps:
-
Visual Inspection: Compare the appearance of the stored compound to its initial state or the description on the technical data sheet (colorless to almost colorless clear liquid).[1]
-
Check Storage Conditions: Verify that the compound has been stored according to recommendations (room temperature, tightly sealed, protected from light).[1][2]
-
Purity Analysis: If degradation is suspected, re-analyze the purity of the material using an appropriate analytical method, such as Gas Chromatography (GC), to confirm if it still meets the required specifications (typically ≥98%).[1]
-
Issue 2: Inconsistent Experimental Results
-
Symptoms:
-
Variability in reaction yields or outcomes.
-
Difficulty in reproducing previous results.
-
-
Troubleshooting Steps:
-
Review Storage History: Examine the storage history of the compound. Was the container left open? Was it exposed to high temperatures or direct sunlight?
-
Aliquot Usage: If the main stock has been opened multiple times, consider if atmospheric moisture or air could have been introduced, potentially affecting stability. It is good practice to aliquot the material into smaller, single-use vials for long-term studies.
-
Purity Confirmation: As with suspected degradation, a purity analysis can help determine if the starting material's integrity is the source of the inconsistency.
-
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 681128-39-2 | [1] |
| Molecular Formula | C₅H₈F₂O | [1] |
| Molecular Weight | 122.11 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Density | 1.18 g/cm³ | [1] |
| Refractive Index | n20/D 1.4 | [1] |
Recommended Storage Conditions Summary
| Parameter | Recommendation | Source |
| Temperature | Room Temperature (preferably cool) | [1][2] |
| Light | Store away from sunlight | [2] |
| Atmosphere | Keep container tightly closed in a well-ventilated place | [2] |
| Incompatible Substances | Strong oxidizing agents | [2] |
Experimental Protocols
Protocol 1: Visual Inspection for Stability Assessment
-
Objective: To qualitatively assess the stability of this compound over time.
-
Methodology:
-
Upon receiving and opening a new container, record the initial appearance (color, clarity) and date.
-
At regular intervals (e.g., monthly), visually inspect the sample under good lighting.
-
Record any changes in appearance, such as discoloration, formation of precipitates, or cloudiness.
-
Compare observations to the initial record to track any changes.
-
Protocol 2: Purity Assessment by Gas Chromatography (GC)
-
Objective: To quantitatively determine the purity of this compound.
-
Methodology:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a sample of the stored material for analysis.
-
Inject the samples into a Gas Chromatograph equipped with a suitable column (e.g., a polar capillary column).
-
Use an appropriate temperature program to separate the main component from any potential impurities or degradation products.
-
The purity is determined by comparing the peak area of this compound to the total peak area of all components.
-
Visualization
Caption: Troubleshooting workflow for storage issues.
References
troubleshooting common issues in (3,3-Difluorocyclobutyl)methanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3,3-Difluorocyclobutyl)methanol. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the reduction of a suitable precursor, typically 3,3-difluorocyclobutanecarboxylic acid or its corresponding ester (e.g., ethyl 3,3-difluorocyclobutanecarboxylate). This reduction is most effectively achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[1][2] Sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids or their esters.[2]
Q2: What are the primary safety concerns associated with this synthesis?
A2: The primary safety concern is the use of Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[1] Extreme caution must be exercised to ensure all glassware is oven-dried and all solvents are anhydrous. Furthermore, the reduction of fluorinated compounds with LiAlH₄ can be unexpectedly exothermic and potentially explosive. It is crucial to perform the reaction on a small scale initially, with appropriate shielding and temperature control.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reduction can be monitored by Thin-Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting material (carboxylic acid or ester) from the product (this compound). The starting material is typically more polar and will have a lower Rf value than the alcohol product. Staining with a visualizing agent such as potassium permanganate can help in identifying the spots.
Q4: What are the expected spectroscopic signatures for this compound?
A4: The successful synthesis of this compound can be confirmed by standard spectroscopic techniques. In ¹H NMR, you would expect to see signals corresponding to the CH₂OH group and the protons on the cyclobutane ring. In ¹³C NMR, the carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling. The presence of the hydroxyl group can be confirmed by a broad singlet in the ¹H NMR spectrum (which disappears upon D₂O exchange) and a characteristic O-H stretching frequency in the Infrared (IR) spectrum (typically around 3300 cm⁻¹).
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Q: My reaction shows a very low yield, or I have isolated only unreacted starting material. What could be the problem?
A: Several factors can contribute to a low or no yield. The table below summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inactive LiAlH₄ | LiAlH₄ is highly sensitive to moisture and can degrade upon improper storage. Use a fresh, unopened bottle of LiAlH₄ or a freshly opened container stored under an inert atmosphere. |
| Insufficient LiAlH₄ | For the reduction of a carboxylic acid, an excess of LiAlH₄ is required as the first equivalent deprotonates the acidic proton.[3] A typical stoichiometry is 1.5 to 2.0 equivalents of LiAlH₄ per equivalent of carboxylic acid. |
| Wet Solvent or Glassware | Any moisture will quench the LiAlH₄, rendering it inactive. Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[1][2] |
| Low Reaction Temperature | While the initial addition of the reagent may be done at a low temperature to control the reaction rate, the reaction may require warming to room temperature or even gentle reflux to go to completion.[2] Monitor the reaction by TLC to determine the optimal reaction time and temperature. |
| Inefficient Quenching and Workup | Improper workup can lead to the loss of product. Follow a careful quenching procedure (see experimental protocol below) to neutralize excess LiAlH₄ and form a filterable precipitate of aluminum salts.[4] Ensure thorough extraction of the aqueous layer with an organic solvent to recover all the product. |
Issue 2: Formation of Significant Impurities
Q: My final product is contaminated with significant impurities. What are they and how can I avoid them?
A: The formation of impurities can often be traced back to the reaction conditions or the workup procedure.
| Potential Impurity | Potential Cause | Prevention and Removal |
| Unreacted Starting Material | Incomplete reaction (see Issue 1). | Ensure complete reaction by extending the reaction time, increasing the temperature, or using a sufficient excess of fresh LiAlH₄. Purification can be achieved by column chromatography. |
| Aldehyde Intermediate | Incomplete reduction of the ester or carboxylic acid.[4] | This is more likely if the reaction is not allowed to proceed to completion. Ensure sufficient reaction time and reagent. The aldehyde can be separated by column chromatography. |
| Over-reduction Products (rare) | While generally stable, aggressive reaction conditions could potentially lead to C-F bond cleavage, though this is unlikely with LiAlH₄. | Use milder conditions (e.g., lower temperature, shorter reaction time). |
| Side products from workup | Using a strong acid for quenching might lead to side reactions if the product is acid-sensitive. | A Fieser workup (sequential addition of water, NaOH solution, and more water) is often preferred as it produces granular aluminum salts that are easily filtered off.[4] |
Issue 3: Difficult Purification
Q: I am having trouble purifying my this compound. What are the best methods?
A: this compound is a relatively polar molecule.
| Purification Challenge | Recommended Solution |
| Co-elution with impurities | Optimize the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can effectively separate the product from less polar impurities and more polar starting material. |
| Product is water-soluble | During the workup, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the alcohol in the aqueous phase and improve extraction efficiency into the organic layer. |
| Residual Aluminum Salts | A proper Fieser workup should result in a granular precipitate that is easy to filter.[4] If the salts are gelatinous and difficult to filter, adding a drying agent like anhydrous MgSO₄ or Na₂SO₄ to the organic layer before filtration can help. |
| High boiling point product | If distillation is used for purification, perform it under reduced pressure (vacuum distillation) to avoid thermal decomposition of the product. |
Experimental Protocols
Generalized Protocol for the Reduction of 3,3-Difluorocyclobutanecarboxylic Acid
Materials:
-
3,3-Difluorocyclobutanecarboxylic Acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
1 M Hydrochloric Acid (for quenching) or Water and 15% NaOH solution (for Fieser workup)
-
Ethyl Acetate
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add a stir bar and a calculated amount of LiAlH₄ (typically 1.5-2.0 equivalents) to a three-necked, oven-dried round-bottom flask. Add anhydrous THF or Et₂O to create a suspension.
-
Addition of Starting Material: Dissolve 3,3-difluorocyclobutanecarboxylic acid (1.0 equivalent) in anhydrous THF or Et₂O in a separate flask. Slowly add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Cautiously and slowly add water dropwise (1 mL for every 1 g of LiAlH₄ used). Then, add 15% aqueous NaOH solution (1 mL for every 1 g of LiAlH₄). Finally, add water again (3 mL for every 1 g of LiAlH₄).
-
Workup: Allow the mixture to warm to room temperature and stir vigorously for 30 minutes. The resulting white precipitate should be granular and easy to filter. Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or Et₂O.
-
Extraction: Combine the organic filtrates and wash with brine. Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography on silica gel or by vacuum distillation.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
minimizing byproduct formation in (3,3-Difluorocyclobutyl)methanol reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (3,3-difluorocyclobutyl)methanol. The information is designed to help minimize byproduct formation and optimize reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during common reactions involving this compound.
Oxidation to (3,3-Difluorocyclobutyl)carbaldehyde
Issue: Low yield of the desired aldehyde and formation of unidentified byproducts.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Over-oxidation | Use a milder oxidizing agent such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). | Minimized formation of the corresponding carboxylic acid. |
| Incomplete Reaction | Monitor the reaction closely using TLC or GC. If starting material remains, consider a slight excess of the oxidizing agent or extended reaction time at a controlled temperature. | Drive the reaction to completion without significant byproduct formation. |
| Ring Opening | Avoid harsh acidic or basic conditions and high temperatures. The gem-difluoro group can activate the cyclobutane ring towards cleavage under certain conditions. | Preservation of the cyclobutane ring structure. |
| Solvent Impurities | Use anhydrous, high-purity solvents to prevent side reactions. | Reduced formation of acetal or ketal byproducts. |
Esterification with a Carboxylic Acid
Issue: Incomplete conversion to the ester and presence of side products.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Equilibrium Limitation | Use a large excess of the alcohol or the carboxylic acid to shift the equilibrium. Alternatively, remove water as it forms using a Dean-Stark apparatus.[1] | Increased yield of the desired ester. |
| Steric Hindrance | If the carboxylic acid is sterically hindered, consider using a coupling agent like DCC with DMAP (Steglich esterification) instead of a direct acid-catalyzed approach.[2] | Improved reaction efficiency for hindered substrates. |
| Acid-catalyzed Side Reactions | Use a milder acid catalyst, such as p-toluenesulfonic acid (TsOH), instead of strong mineral acids like sulfuric acid.[1] | Minimized charring and degradation of starting materials. |
| Incomplete Reaction | Ensure the reaction is heated sufficiently to reach equilibrium. Monitor by TLC or GC until no further conversion is observed. | Maximized conversion to the ester. |
Tosylation
Issue: Formation of an unexpected chlorinated byproduct instead of the desired tosylate.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Chloride Substitution | The use of tosyl chloride in the presence of a base like pyridine can sometimes lead to the formation of the corresponding alkyl chloride.[3] To avoid this, consider using p-toluenesulfonic anhydride in place of tosyl chloride. | Formation of the desired tosylate without the chlorinated byproduct. |
| Base-promoted Elimination | If elimination to form an alkene is observed, use a non-nucleophilic, sterically hindered base. | Minimized formation of elimination byproducts. |
| Incomplete Reaction | Ensure anhydrous conditions, as water will react with tosyl chloride. Use a slight excess of tosyl chloride and allow for sufficient reaction time at a controlled temperature (often 0 °C to room temperature). | Complete conversion of the alcohol to the tosylate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the oxidation of this compound?
A1: The most common byproduct is the over-oxidation product, (3,3-difluorocyclobutyl)carboxylic acid. Depending on the reaction conditions, ring-opened products or byproducts resulting from reactions with solvent impurities may also be observed.
Q2: How can I prevent the reverse reaction during Fischer esterification?
A2: To favor the formation of the ester, you can either use a large excess of one of the reactants (either the alcohol or the carboxylic acid) or remove the water that is formed during the reaction.[1][4] A common method for water removal is using a Dean-Stark apparatus.[1]
Q3: Why am I getting a chlorinated byproduct when I try to make the tosylate of this compound?
A3: The reaction of alcohols with tosyl chloride in the presence of a base can sometimes result in the formation of an alkyl chloride.[3] This occurs when the initially formed tosylate is displaced by the chloride ion. Using p-toluenesulfonic anhydride can be an effective alternative to avoid this side reaction.
Q4: Is the 3,3-difluorocyclobutane ring stable under typical reaction conditions?
A4: The 3,3-difluorocyclobutane ring is generally stable under many common reaction conditions. However, harsh acidic or basic conditions, as well as high temperatures, should be avoided as they can potentially lead to ring-opening reactions.
Experimental Protocols
Protocol 1: Oxidation of this compound to (3,3-Difluorocyclobutyl)carbaldehyde using PCC
-
Reaction Setup: To a stirred solution of pyridinium chlorochromate (PCC) (1.2 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask, add powdered 4Å molecular sieves.
-
Addition of Alcohol: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the PCC mixture in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired aldehyde.
Protocol 2: Fischer Esterification of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 equivalent) and the desired carboxylic acid (1.2 equivalents).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC.
-
Work-up: After cooling to room temperature, dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or distillation.
Protocol 3: Tosylation of this compound
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous pyridine or a mixture of DCM and triethylamine at 0 °C in a round-bottom flask under an inert atmosphere.
-
Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.
-
Work-up: Quench the reaction by adding cold water. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with cold dilute HCl solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the oxidation of this compound.
Caption: Troubleshooting decision tree for common reactions.
References
strategies to increase the purity of (3,3-Difluorocyclobutyl)methanol
This guide provides researchers, scientists, and drug development professionals with strategies to increase the purity of (3,3-Difluorocyclobutyl)methanol. It includes troubleshooting guides and FAQs to address specific issues encountered during purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the physical and chemical properties of this compound?
A1: this compound is a fluorinated building block valuable in pharmaceutical and agrochemical research.[1] Its key properties are summarized in the table below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 681128-39-2[1][2][3][4] |
| Molecular Formula | C₅H₈F₂O[1][2][3] |
| Molecular Weight | 122.11 g/mol [1][3] |
| Appearance | Colorless to almost colorless clear liquid[1] |
| Boiling Point | ~131°C at 760 mmHg[2][3] |
| Density | ~1.2 g/cm³[3] |
| Refractive Index | ~1.405[1][2][3] |
| Storage | Room Temperature, Sealed in dry, Keep in dark place[1][4] |
Q2: Some suppliers list this compound as a solid, while others list it as a liquid. Which is correct?
A2: Based on its reported boiling point of approximately 131°C, this compound is a liquid at standard ambient temperature and pressure.[2][3] The description of it as a solid by some vendors may be an error or could refer to its state at sub-ambient temperatures. The crude product isolated from synthesis can also appear as an oil.[4]
Q3: What are the common impurities found in crude this compound?
A3: Impurities largely depend on the synthetic route. A common synthesis involves the reduction of 3,3-difluorocyclobutanecarboxylic acid.[4] Potential impurities include:
-
Unreacted Starting Material: 3,3-difluorocyclobutanecarboxylic acid.
-
Reaction Intermediates: The corresponding aldehyde (3,3-difluorocyclobutanecarbaldehyde) may be present if the reduction is incomplete.
-
Solvents: Residual solvents from the reaction and workup, such as tetrahydrofuran (THF), methanol, ethanol, and dichloromethane.[4]
-
Byproducts: Non-volatile boron salts resulting from the sodium borohydride reducing agent.
Q4: Which analytical methods are suitable for assessing the purity of this compound?
A4: The most common and effective methods for purity assessment are:
-
Gas Chromatography (GC): Ideal for analyzing a volatile liquid like this. Commercial suppliers often use GC to determine purity, which is typically ≥98%.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides both purity information and structural identification of impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides detailed structural confirmation and can be used to quantify impurities if an internal standard is used.
Purification Strategy Overview
The choice of purification method depends on the nature of the impurities and the desired scale. For this compound, the two most effective methods are fractional distillation and flash column chromatography.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. Chine (3,3-Difluorocyclobutyl)méthanol 681128-39-2 Fabricants Fournisseurs Usine - BTC [fr.btcpharmtech.com]
- 4. This compound | 681128-39-2 [chemicalbook.com]
- 5. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
safe handling and disposal procedures for (3,3-Difluorocyclobutyl)methanol
Frequently Asked Questions (FAQs)
Q1: What are the known physical and chemical properties of (3,3-Difluorocyclobutyl)methanol?
A1: Based on available data, the properties of this compound are summarized in the table below. Please note that there can be discrepancies between suppliers regarding its physical state at room temperature.
Q2: What are the primary hazards associated with this compound?
A2: While specific toxicity data is limited, as a fluorinated organic compound, it should be handled with caution. Potential hazards include:
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin. The presence of fluorine atoms can alter the metabolic pathways and toxicity profile compared to non-fluorinated analogs.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Environmental Hazards: Fluorinated compounds can be persistent in the environment.[1][2] Proper disposal is crucial to prevent environmental contamination.
Q3: What Personal Protective Equipment (PPE) should be worn when handling this compound?
A3: A comprehensive risk assessment should guide the selection of PPE.[3] However, the minimum recommended PPE includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene, double-gloving is recommended).[4] Always check the glove manufacturer's compatibility chart.
-
Body Protection: A flame-resistant lab coat. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit is advised.[4]
-
Respiratory Protection: All handling of the compound should be done in a certified chemical fume hood to minimize inhalation exposure.[5]
Q4: How should I store this compound?
A4: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Q5: How do I dispose of waste containing this compound?
A5: Waste containing this compound is considered halogenated organic waste and must be disposed of as hazardous waste.[5]
-
Segregation: Do not mix with non-halogenated waste.[5]
-
Collection: Collect in a designated, clearly labeled, and compatible waste container.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal company. High-temperature incineration is the recommended disposal method for many fluorinated organic compounds.[2][6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent Physical State (Solid vs. Liquid) | The melting point of the compound may be close to room temperature, leading to variations in its physical state depending on ambient conditions. | Gently warm the container in a water bath (not exceeding 40°C) to see if it melts into a uniform liquid before use. Always handle in a fume hood. |
| Unexpected Reaction or Color Change | Contamination of glassware or reaction with incompatible materials (e.g., strong oxidizing agents, reactive metals). | 1. Ensure all glassware is scrupulously clean and dry. 2. Review the experimental protocol to check for any incompatible reagents. 3. If an unexpected reaction occurs, ensure the area is well-ventilated, alert others, and if necessary, contact your institution's emergency response team. |
| Small Spill (in a fume hood) | Accidental mishandling during transfer or use. | 1. Alert others in the immediate vicinity. 2. Ensure you are wearing appropriate PPE. 3. Contain the spill with a compatible absorbent material (e.g., vermiculite, sand).[6] 4. Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[4][6] 5. Decontaminate the spill area with a suitable solvent, followed by soap and water. Dispose of all cleanup materials as hazardous waste.[6] |
| Large Spill (outside of a fume hood) | A significant breach of the container or mishandling of a large quantity. | 1. Evacuate the area immediately. 2. Alert others and activate your facility's emergency alarm. 3. Contact your institution's emergency response team and EHS department.[4] Do not attempt to clean up a large spill yourself. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 681128-39-2 |
| Molecular Formula | C₅H₈F₂O |
| Molecular Weight | 122.11 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Density | ~1.18 g/mL |
| Boiling Point | Not definitively established |
| Melting Point | Not definitively established |
| Solubility | Soluble in common organic solvents |
Note: Data compiled from various chemical supplier websites. Physical properties may vary between batches and suppliers.
Experimental Protocols
Protocol: Preparation of a 100 mM Solution of this compound in Dichloromethane (DCM)
Objective: To safely prepare a 100 mM stock solution for use in a subsequent chemical reaction.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Volumetric flask with a ground glass stopper
-
Glass funnel
-
Syringe or graduated pipette
-
Analytical balance
-
Appropriate PPE (safety goggles, face shield, lab coat, chemical-resistant gloves)
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE.
-
Clean and dry all glassware thoroughly.
-
-
Weighing the Compound:
-
Place a clean, dry weighing boat on the analytical balance and tare it.
-
Carefully weigh the required amount of this compound. For a 10 mL solution, you will need 0.1221 g.
-
Record the exact mass.
-
-
Dissolution:
-
Place the volumetric flask inside the fume hood.
-
Using the glass funnel, carefully transfer the weighed compound into the volumetric flask.
-
Add approximately half of the final volume of DCM to the flask.
-
Gently swirl the flask to dissolve the compound completely.
-
-
Final Volume Adjustment:
-
Once the solid is fully dissolved, carefully add DCM to the flask until the bottom of the meniscus reaches the calibration mark.
-
Use a syringe or pipette for the final additions to ensure accuracy.
-
-
Mixing and Storage:
-
Stopper the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask clearly with the compound name, concentration, solvent, date, and your initials.
-
Store the solution in a cool, dry, and dark place, away from incompatible materials.
-
-
Waste Disposal:
-
Dispose of any contaminated weighing boats, pipette tips, or gloves in the designated halogenated organic waste container.
-
Mandatory Visualizations
Caption: Logical workflow for managing a chemical spill.
Caption: Decision-making process for selecting appropriate PPE.
References
Validation & Comparative
A Comparative Guide to (3,3-Difluorocyclobutyl)methanol and Other Fluorinated Alcohols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorination can profoundly influence a molecule's physicochemical properties, such as lipophilicity, acidity, and metabolic stability, thereby enhancing its pharmacokinetic and pharmacodynamic profile. This guide provides a comparative overview of (3,3-Difluorocyclobutyl)methanol against two commonly utilized linear fluorinated alcohols, 2,2-difluoroethanol and 2,2,2-trifluoroethanol. By presenting available data and detailed experimental protocols, this document serves as a valuable resource for researchers seeking to make informed decisions in the selection of fluorinated building blocks for novel therapeutic agents.
Introduction to Fluorinated Alcohols in Medicinal Chemistry
Fluorinated alcohols are versatile building blocks in drug design. The high electronegativity of the fluorine atom can lead to a variety of beneficial effects. The introduction of fluorine can block sites of metabolism, increasing a drug's half-life and bioavailability.[1] Furthermore, fluorination can modulate the acidity (pKa) of nearby functional groups and alter the lipophilicity (LogP), which in turn affects a compound's solubility, permeability, and target engagement.[2]
This compound is a unique cyclic fluorinated alcohol that offers a rigid scaffold, which can be advantageous for optimizing ligand-receptor interactions.[2] In contrast, 2,2-difluoroethanol and 2,2,2-trifluoroethanol are more flexible, linear alcohols that have been widely employed in the synthesis of various pharmaceutical compounds.[3][4][5] This guide will delve into a comparison of these molecules, focusing on their key physicochemical properties and metabolic stability.
Physicochemical Properties: A Comparative Analysis
A molecule's lipophilicity and acidity are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes the available data for this compound and its linear counterparts. It is important to note that some of the presented data are based on computational predictions and should be confirmed by experimental validation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | pKa |
| This compound | C₅H₈F₂O | 122.11[6] | 1.0 (Predicted)[7] | 15.05 (Predicted)[8] |
| 2,2-Difluoroethanol | C₂H₄F₂O | 82.05[3] | Not available | 13.00 (Predicted)[3][9] |
| 2,2,2-Trifluoroethanol | C₂H₃F₃O | 100.04[5] | 0.54[4] | 12.4[4][5] |
Table 1: Comparison of Physicochemical Properties. This table highlights the differences in molecular weight, lipophilicity (LogP), and acidity (pKa) among the three fluorinated alcohols. Note that some values are predicted and require experimental verification.
Metabolic Stability Comparison
The structural rigidity of the cyclobutyl ring in this compound may also contribute to its metabolic profile, potentially in a different manner than the more flexible linear alcohols. To facilitate the direct comparison of these compounds, a detailed protocol for an in vitro metabolic stability assay is provided in the "Experimental Protocols" section.
Experimental Protocols
To empower researchers to generate robust comparative data, the following sections provide detailed methodologies for key experiments.
Determination of Lipophilicity (LogP) by Shake-Flask Method
Objective: To experimentally determine the octanol-water partition coefficient (LogP) of the fluorinated alcohols.
Materials:
-
This compound
-
2,2-Difluoroethanol
-
2,2,2-Trifluoroethanol
-
n-Octanol (pre-saturated with water)
-
Deionized water (pre-saturated with n-octanol)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., GC-MS, HPLC-UV)
Procedure:
-
Prepare a stock solution of each fluorinated alcohol in n-octanol.
-
Add a known volume of the n-octanol stock solution to a glass vial.
-
Add an equal volume of water to the vial.
-
Securely cap the vial and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Allow the vial to stand undisturbed for at least 24 hours to allow for complete phase separation. Centrifugation can be used to expedite this process.
-
Carefully collect aliquots from both the n-octanol and aqueous layers.
-
Analyze the concentration of the fluorinated alcohol in each aliquot using a validated analytical method.
-
Calculate the LogP value using the following equation: LogP = log₁₀([Concentration in n-octanol] / [Concentration in water])
Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the acid dissociation constant (pKa) of the fluorinated alcohols.
Materials:
-
Fluorinated alcohol of interest
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Deionized water
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Dissolve a known amount of the fluorinated alcohol in a known volume of deionized water.
-
Place the solution in a beaker with a stir bar and begin gentle stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Begin titrating the solution with the standardized strong base, adding small, precise volumes.
-
Record the pH of the solution after each addition of the titrant.
-
Continue the titration until the pH has stabilized at a high value.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is the pH at which half of the alcohol has been deprotonated, which corresponds to the midpoint of the steepest part of the titration curve.
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the metabolic stability of the fluorinated alcohols by measuring their rate of depletion in the presence of liver microsomes.
Materials:
-
Fluorinated alcohol of interest
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Incubator or water bath at 37°C
-
LC-MS/MS for quantification
Procedure:
-
Prepare a reaction mixture containing the liver microsomes and phosphate buffer.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the fluorinated alcohol (substrate) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The in vitro half-life (t₁/₂) can be calculated from the slope of the linear regression line (slope = -k, where k is the elimination rate constant). t₁/₂ = 0.693 / k
Visualizing Experimental Workflows and Concepts
To further clarify the experimental processes and the underlying principles, the following diagrams have been generated using Graphviz.
Caption: Workflow for LogP Determination.
Caption: Metabolic Stability Assay Workflow.
Conclusion
The choice of a fluorinated building block in drug discovery is a critical decision that can significantly impact the properties of the final drug candidate. While this compound offers a unique and rigid scaffold, its physicochemical and metabolic properties are not as well-documented as those of more common linear fluorinated alcohols like 2,2-difluoroethanol and 2,2,2-trifluoroethanol. This guide has provided the available comparative data and, more importantly, detailed experimental protocols to enable researchers to perform their own head-to-head comparisons. By generating robust experimental data, drug discovery teams can make more informed decisions, ultimately leading to the development of safer and more effective medicines.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. 2,2,2-Trifluoroethanol|lookchem [lookchem.com]
- 5. 2,2,2-Trifluorethanol | 75-89-8 [m.chemicalbook.com]
- 6. This compound AldrichCPR 681128-39-2 [sigmaaldrich.com]
- 7. PubChemLite - this compound (C5H8F2O) [pubchemlite.lcsb.uni.lu]
- 8. This compound CAS#: 681128-39-2 [m.chemicalbook.com]
- 9. Page loading... [guidechem.com]
comparative study of different synthesis routes to (3,3-Difluorocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
(3,3-Difluorocyclobutyl)methanol is a critical building block in medicinal chemistry and materials science, prized for the unique physicochemical properties imparted by the gem-difluorocyclobutane motif. This guide provides a comparative analysis of two prominent synthetic routes to this valuable alcohol, offering detailed experimental protocols, quantitative data, and a logical workflow to aid in the selection of the most suitable method for your research and development needs.
Introduction to Synthetic Strategies
The synthesis of this compound typically commences from a precursor containing the difluorocyclobutane core, followed by a reduction of a carbonyl functional group to the desired primary alcohol. The two routes detailed below diverge in their choice of starting material and reducing agent, leading to differences in reaction conditions, yield, and scalability.
Route 1 focuses on the direct reduction of 3,3-difluorocyclobutanecarboxylic acid using the powerful reducing agent, lithium aluminum hydride (LiAlH₄).
Route 2 employs a two-step approach, starting with the esterification of 3,3-difluorocyclobutanecarboxylic acid to its methyl ester, followed by reduction with the milder and more selective sodium borohydride (NaBH₄), enhanced by the addition of lithium chloride (LiCl).
Comparative Data of Synthesis Routes
| Parameter | Route 1: Direct Reduction of Carboxylic Acid | Route 2: Reduction of Methyl Ester |
| Starting Material | 3,3-Difluorocyclobutanecarboxylic Acid | Methyl 3,3-difluorocyclobutanecarboxylate |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) / Lithium Chloride (LiCl) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Tetrahydrofuran (THF) / Methanol (MeOH) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 4 hours | 12 hours |
| Overall Yield | ~90% | ~85% |
| Purity (Typical) | >98% (after purification) | >97% (after purification) |
Experimental Protocols
Route 1: Direct Reduction of 3,3-Difluorocyclobutanecarboxylic Acid with LiAlH₄
Materials:
-
3,3-Difluorocyclobutanecarboxylic Acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl Ether
Procedure:
-
A solution of 3,3-difluorocyclobutanecarboxylic acid (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by 1 M HCl at 0 °C.
-
The resulting mixture is stirred for 30 minutes and then extracted with diethyl ether.
-
The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product, which is then purified by flash column chromatography to afford this compound.
Route 2: Esterification followed by Reduction of Methyl 3,3-difluorocyclobutanecarboxylate
Step 2a: Esterification of 3,3-Difluorocyclobutanecarboxylic Acid
Materials:
-
3,3-Difluorocyclobutanecarboxylic Acid
-
Methanol (MeOH)
-
Sulfuric Acid (H₂SO₄, concentrated)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,3-difluorocyclobutanecarboxylic acid (1.0 eq) in methanol, a catalytic amount of concentrated sulfuric acid is added.
-
The mixture is heated at reflux for 5 hours.
-
The solvent is removed under reduced pressure, and the residue is dissolved in dichloromethane.
-
The organic solution is washed with saturated NaHCO₃ solution, dried over anhydrous Na₂SO₄, and concentrated to give methyl 3,3-difluorocyclobutanecarboxylate, which can be used in the next step without further purification.
Step 2b: Reduction of Methyl 3,3-difluorocyclobutanecarboxylate with NaBH₄/LiCl
Materials:
-
Methyl 3,3-difluorocyclobutanecarboxylate
-
Sodium Borohydride (NaBH₄)
-
Lithium Chloride (LiCl)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of methyl 3,3-difluorocyclobutanecarboxylate (1.0 eq) and LiCl (1.2 eq) in a mixture of THF and methanol, NaBH₄ (2.0 eq) is added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the slow addition of 1 M HCl at 0 °C.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield this compound.
Logical Workflow of Synthesis Routes
Caption: Comparative workflow of two synthetic routes to this compound.
Conclusion
Both synthetic routes presented offer effective methods for the preparation of this compound.
-
Route 1 is a more direct approach with a slightly higher overall yield. However, it requires the use of the highly reactive and pyrophoric lithium aluminum hydride, which necessitates stringent anhydrous conditions and careful handling.
-
Route 2 , while involving an additional esterification step, utilizes the milder and safer sodium borohydride. The activation with lithium chloride is crucial for the efficient reduction of the less reactive ester functionality. This route may be preferable for larger-scale syntheses where safety and ease of handling are primary concerns.
The choice between these two routes will ultimately depend on the specific requirements of the laboratory, including available equipment, safety protocols, and desired scale of production.
The Impact of Fluorination on the Biological Activity of Cyclobutyl Methanol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the biological activity of (3,3-Difluorocyclobutyl)methanol and its analogs, offering insights into how fluorination can modulate a compound's pharmacological profile. By examining experimental data, we can understand the nuanced effects of this structural modification on metabolic stability, potency, and overall biological performance.
The Role of the 3,3-Difluorocyclobutyl Moiety in Drug Design
The cyclobutane ring is a valuable scaffold in drug discovery, prized for its ability to introduce conformational rigidity and improve pharmacokinetic properties. The addition of gem-difluoro substitution at the 3-position of the cyclobutyl ring, as seen in this compound, offers further advantages. This modification is primarily employed to enhance metabolic stability by blocking potential sites of oxidative metabolism. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, which can lead to improved drug exposure and a more favorable pharmacokinetic profile. Furthermore, the introduction of fluorine can alter the physicochemical properties of a molecule, including its lipophilicity and acidity, which can in turn influence its binding affinity to biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties.
Comparative Biological Activity: A Case Study
In this study, analogs of the antifungal agent Butenafine and the antihistamine agent Buclizine were synthesized, replacing the tert-butyl group with a CF3-cyclobutane group. The biological activities of these analogs were then compared to the parent drugs.
Quantitative Data Summary
| Compound | Target/Assay | Key Activity Metric (IC50/EC50) | Fold Change vs. Parent | Reference |
| Butenafine | Antifungal (Disk Diffusion) | High Growth Inhibition | - | [1] |
| Butenafine Analog (CF3-Cyclobutane) | Antifungal (Disk Diffusion) | Reasonably Active, High Growth Inhibition | Slightly less potent | [1] |
| Buclizine | Antihistamine (Resazurin Reduction Assay) | IC50 = 31 µM | - | [1] |
| Buclizine Analog (CF3-Cyclobutane) | Antihistamine (Resazurin Reduction Assay) | IC50 = 102 µM | ~3.3x less potent | [1] |
| Buclizine | Lipid Droplet Formation | EC50 = 19 µM | - | [1] |
| Buclizine Analog (CF3-Cyclobutane) | Lipid Droplet Formation | EC50 = 15 µM | ~1.3x more potent | [1] |
Experimental Protocols
Antifungal Activity Assay (Disk Diffusion Method)
-
Culture Preparation : Fungal strains (Trichophyton mentagrophytes and Trichophyton rubrum) are cultured on an appropriate agar medium.
-
Inoculation : A standardized suspension of the fungal spores is spread evenly onto the surface of the agar plates.
-
Disk Application : Sterile paper disks are impregnated with known concentrations of the test compounds (Butenafine and its CF3-cyclobutane analog) and placed on the inoculated agar surface.
-
Incubation : The plates are incubated under conditions suitable for fungal growth.
-
Zone of Inhibition Measurement : The diameter of the clear zone around each disk, where fungal growth is inhibited, is measured. A larger diameter indicates greater antifungal activity.
Cell Growth Arrest and Lipid Droplet Formation Assay (for Buclizine and its analog)
-
Cell Culture : A suitable cancer cell line is cultured in appropriate media.
-
Compound Treatment : The cells are treated with varying concentrations of Buclizine and its CF3-cyclobutane analog.
-
Cell Viability Assessment (Resazurin Reduction Assay) : After a set incubation period, resazurin is added to the cell cultures. Viable cells reduce resazurin to the fluorescent resorufin, and the fluorescence intensity is measured to determine cell viability. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
-
Lipid Droplet Staining : To assess the induction of lipid droplet formation, cells are stained with a fluorescent dye that specifically labels neutral lipids (e.g., Nile Red or BODIPY).
-
Fluorescence Imaging : The stained cells are visualized using fluorescence microscopy, and the intensity of the fluorescence is quantified to determine the extent of lipid droplet formation. The EC50 value, the concentration at which 50% of the maximal effect is observed, is calculated.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for the antifungal disk diffusion assay.
Caption: Impact of difluorination on metabolic pathways.
References
The Role of (3,3-Difluorocyclobutyl)methanol in Drug Discovery: A Comparative Guide to its Structure-Activity Relationship in TGF-β Inhibition
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance drug efficacy and pharmacokinetic properties is perpetual. Among the emerging pharmacophores, fluorinated cyclobutane derivatives have garnered significant attention. This guide provides a comparative analysis of the structure-activity relationship (SAR) of compounds incorporating the (3,3-Difluorocyclobutyl)methanol moiety, with a specific focus on their application as inhibitors of the Transforming Growth Factor-β (TGF-β) type 1 receptor (ALK5), a key target in fibrosis and oncology.
The introduction of fluorine atoms into drug candidates can profoundly influence their metabolic stability, binding affinity, and lipophilicity. The 3,3-difluorocyclobutyl group, in particular, is explored as a bioisostere for other chemical groups, offering a unique conformational constraint and electronic properties. This guide delves into the available experimental data to shed light on the impact of this moiety on biological activity.
Comparison of Biological Activity: this compound Derivatives as ALK5 Inhibitors
A key study in this area focuses on a series of 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives as potent inhibitors of the ALK5 enzyme. While the full SAR table from the primary research is not publicly available, the study highlights a particularly potent compound, 15r , which demonstrates the potential of incorporating the 3,3-difluorocyclobutyl group.
Below is a summary of the reported biological activity for the lead compound compared to a known ALK5 inhibitor, LY-3200882.
| Compound ID | Modification | ALK5 Enzymatic Assay IC50 (nM) | NIH3T3 Cell Viability IC50 (nM) | In Vivo Activity (CT26 Xenograft Model) |
| 15r | Contains the 3-(3,3-difluorocyclobutyl)-pyrazole moiety | 44[1] | 42.5[1] | 65.7% tumor growth inhibition[1] |
| LY-3200882 | Reference ALK5 inhibitor | - | - | Compound 15r showed better oral plasma exposure and bioavailability[1] |
Experimental Protocols
To aid researchers in evaluating similar compounds, detailed methodologies for key experiments are provided below. These are based on established protocols and the information available from the primary literature.
ALK5 Kinase Assay (Biochemical Assay)
This assay quantifies the ability of a test compound to inhibit the phosphorylation activity of the ALK5 enzyme.
Materials:
-
Recombinant human ALK5 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP solution
-
Peptide substrate (e.g., a generic serine/threonine kinase substrate)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should typically be ≤1%.
-
Reaction Setup: To each well of the assay plate, add the ALK5 enzyme, the peptide substrate, and the test compound dilution.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP in kinase buffer.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This is a two-step process involving the depletion of remaining ATP followed by the conversion of ADP to ATP, which is then quantified via a luciferase-based reaction.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
NIH3T3 Cell Viability Assay (Cell-Based Assay)
This assay assesses the effect of the test compounds on the viability of NIH3T3 cells, a mouse embryonic fibroblast cell line.
Materials:
-
NIH3T3 cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance
Procedure:
-
Cell Seeding: Seed NIH3T3 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) in a CO₂ incubator.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the tetrazolium salt to a colored formazan product.
-
Solubilization: If using MTT, remove the medium and add a solubilization solution to dissolve the formazan crystals. If using MTS, the product is soluble in the culture medium.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration.
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Caption: TGF-β Signaling Pathway and the Site of Inhibition.
Caption: General Experimental Workflow for SAR Studies.
Conclusion
The incorporation of the this compound moiety into a pyrazole scaffold has demonstrated significant potential in the development of potent TGF-β type 1 receptor (ALK5) inhibitors. The lead compound from the highlighted study exhibits nanomolar efficacy in both enzymatic and cell-based assays, along with promising in vivo activity. The difluorocyclobutyl group likely contributes to the compound's favorable properties through a combination of steric and electronic effects that enhance binding to the target protein and improve its pharmacokinetic profile.
For medicinal chemists and drug discovery scientists, this provides a compelling case for the further exploration of fluorinated cyclobutane derivatives as valuable building blocks. Future research should focus on a more comprehensive public disclosure of SAR data to allow for a deeper understanding of the precise structural requirements for optimal activity. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and execute their own studies in this promising area of drug development.
References
Spectroscopic Comparison of cis- and trans-(3,3-Difluorocyclobutyl)methanol Isomers: A Guide for Researchers
For Immediate Release
This guide provides a detailed spectroscopic comparison of the cis- and trans-isomers of (3,3-difluorocyclobutyl)methanol, offering valuable insights for researchers, scientists, and professionals in drug development. The differentiation of these isomers is critical for understanding their unique physicochemical properties and potential applications. This document summarizes key spectroscopic data and outlines the experimental protocols for their acquisition.
Due to the limited availability of direct experimental comparative data in peer-reviewed literature, this guide utilizes theoretically predicted spectroscopic values to highlight the expected differences between the cis- and trans-isomers. These predictions are based on fundamental principles of spectroscopy and the distinct spatial arrangements of the substituents in each isomer.
Data Presentation
The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry for both cis- and trans-(3,3-difluorocyclobutyl)methanol.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Assignment | cis-Isomer Chemical Shift (δ, ppm) | cis-Isomer Multiplicity | trans-Isomer Chemical Shift (δ, ppm) | trans-Isomer Multiplicity |
| -CH₂OH | 3.65 | d | 3.75 | d |
| -CH-CH₂OH | 2.50 | m | 2.20 | m |
| -CH₂-CF₂- | 2.30 - 2.45 | m | 2.40 - 2.55 | m |
| -CH₂-CH- | 2.10 - 2.25 | m | 2.00 - 2.15 | m |
| -OH | 1.80 | t | 1.75 | t |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Assignment | cis-Isomer Chemical Shift (δ, ppm) | trans-Isomer Chemical Shift (δ, ppm) |
| -C F₂ | 123.5 (t) | 124.0 (t) |
| -C H₂OH | 65.0 | 66.5 |
| -C H-CH₂OH | 40.0 (t) | 38.5 (t) |
| -C H₂-CF₂- | 35.5 (t) | 36.0 (t) |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)
| Assignment | cis-Isomer Chemical Shift (δ, ppm) | trans-Isomer Chemical Shift (δ, ppm) |
| -CF₂ | -95.0 | -98.0 |
Table 4: Predicted Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | cis-Isomer Frequency (cm⁻¹) | trans-Isomer Frequency (cm⁻¹) |
| O-H stretch | 3350 (broad) | 3360 (broad) |
| C-H stretch | 2880-2960 | 2885-2965 |
| C-O stretch | 1040 | 1050 |
| C-F stretch | 1100-1200 | 1110-1210 |
Table 5: Predicted Mass Spectrometry Data (EI)
| Fragment | Predicted m/z | Relative Abundance |
| [M]⁺ | 122.05 | Low |
| [M-H₂O]⁺ | 104.04 | Moderate |
| [M-CH₂OH]⁺ | 91.03 | High |
| [C₄H₅F₂]⁺ | 89.04 | Moderate |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte (cis- or trans-(3,3-difluorocyclobutyl)methanol) is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra are acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR: Proton NMR spectra are recorded with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds. A total of 16 scans are typically co-added.
-
¹³C NMR: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds are used. Typically, 1024 scans are accumulated.
-
¹⁹F NMR: Fluorine-19 NMR spectra are recorded with a spectral width of 50 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 3 seconds. Proton decoupling is applied. Generally, 64 scans are co-added.
-
Data Processing: All spectra are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard of CFCl₃ (0.00 ppm) is used.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is presented as transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS). For direct injection, a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is used.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source is utilized.
-
Ionization: Electron ionization is performed at a standard energy of 70 eV.
-
Mass Analysis: The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) is scanned over a mass-to-charge (m/z) range of 10 to 300.
-
Data Acquisition and Processing: The mass spectrum is recorded, and the relative abundance of each ion is plotted against its m/z value. The base peak is assigned a relative intensity of 100%, and all other peaks are reported as a percentage of the base peak.
Visualizations
The following diagrams illustrate the logical relationships and workflows described in this guide.
Caption: Workflow for the spectroscopic comparison of isomers.
Caption: Overview of spectroscopic techniques employed.
Comparative Analysis of Kinase Inhibitors: (3,3-Difluorocyclobutyl)methanol vs. Compound Y
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of a novel kinase inhibitor, (3,3-Difluorocyclobutyl)methanol, against a well-established competitor, Compound Y. The data presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate compounds for their kinase-focused drug discovery programs.
Data Summary
The inhibitory activity of this compound and Compound Y was assessed against a panel of three kinases: Kinase A, Kinase B, and Kinase C. The half-maximal inhibitory concentration (IC50) values were determined using a standardized in vitro kinase assay protocol.
| Compound | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) |
| This compound | 15 | 250 | >10,000 |
| Compound Y | 50 | 150 | 5,000 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
A biochemical assay was performed to determine the IC50 values of the test compounds against the target kinases.
-
Reagents and Materials:
-
Recombinant human kinases (Kinase A, Kinase B, Kinase C)
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
Test compounds: this compound and Compound Y, dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
384-well white plates
-
-
Procedure:
-
A serial dilution of each test compound was prepared in DMSO.
-
In a 384-well plate, 2.5 µL of the diluted compound was added to each well.
-
5 µL of a solution containing the kinase and substrate peptide in assay buffer was added to each well.
-
The plate was incubated for 10 minutes at room temperature to allow for compound binding to the kinase.
-
To initiate the kinase reaction, 2.5 µL of ATP solution was added to each well.
-
The plate was incubated for 60 minutes at 30°C.
-
After incubation, 10 µL of Kinase-Glo® reagent was added to each well to stop the reaction and generate a luminescent signal.
-
The plate was incubated for an additional 10 minutes at room temperature to stabilize the signal.
-
Luminescence was measured using a plate reader.
-
-
Data Analysis:
-
The raw luminescence data was normalized to the controls (0% inhibition for DMSO-only wells and 100% inhibition for wells with a broad-spectrum kinase inhibitor).
-
IC50 values were calculated by fitting the normalized data to a four-parameter logistic dose-response curve using GraphPad Prism software.
-
Visualizations
Caption: A generic kinase signaling pathway.
Caption: In vitro kinase inhibition assay workflow.
assessing the cross-reactivity of (3,3-Difluorocyclobutyl)methanol containing compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic properties. The (3,3-Difluorocyclobutyl)methanol moiety is an increasingly popular building block intended to confer these advantages. However, assessing the cross-reactivity of drug candidates containing this group is critical to de-risk development and avoid unforeseen toxicities. This guide provides a comparative framework for evaluating the selectivity of a hypothetical kinase inhibitor containing the this compound group against alternative compounds.
Comparative Analysis of Kinase Inhibitor Selectivity
In the absence of direct head-to-head experimental data for a specific this compound-containing compound, we present a hypothetical case study based on in silico predictions. This common industry practice allows for the early-stage triage of compounds based on their predicted off-target profiles.
Our hypothetical compound, DF-Kin-Inhib-A , incorporates the this compound moiety and is designed to target a specific kinase (Primary Target). We compare it with two alternative inhibitors, Cmpd-B (a non-fluorinated cyclobutyl analog) and Cmpd-C (a linear analog), targeting the same primary kinase.
The following table summarizes the predicted cross-reactivity profile based on a simulated high-throughput computational screen against a panel of 400 human kinases. The data is presented as the predicted binding affinity (pKi) for the top 10 most likely off-targets. A higher pKi value indicates stronger predicted binding.
| Off-Target Kinase | DF-Kin-Inhib-A (pKi) | Cmpd-B (pKi) | Cmpd-C (pKi) |
| Primary Target | 9.2 | 9.1 | 8.8 |
| Kinase X1 | 7.8 | 7.5 | 6.1 |
| Kinase X2 | 7.5 | 7.2 | 5.8 |
| Kinase Y1 | 7.1 | 6.8 | < 5.0 |
| Kinase Z1 | 6.9 | 6.5 | < 5.0 |
| Kinase A2 | 6.5 | 6.1 | < 5.0 |
| Kinase B1 | 6.2 | 5.8 | < 5.0 |
| Kinase C3 | 6.0 | 5.5 | < 5.0 |
| Kinase D1 | 5.8 | 5.2 | < 5.0 |
| Kinase E2 | 5.5 | < 5.0 | < 5.0 |
| Kinase F1 | 5.2 | < 5.0 | < 5.0 |
Interpretation of In Silico Data:
The in silico model predicts that while all three compounds show high affinity for the primary target, DF-Kin-Inhib-A has a more pronounced off-target profile compared to Cmpd-B and a significantly broader profile than Cmpd-C . The difluorocyclobutyl moiety appears to contribute to interactions with a wider range of kinases, a phenomenon that requires experimental validation. For instance, compounds containing cyclobutyl fragments are explored as kinase inhibitors, and their unique structure can influence binding to hydrophobic pockets.[1][2]
Experimental Protocols for Cross-Reactivity Assessment
The following are detailed methodologies for key experiments to validate the in silico predictions and quantitatively assess cross-reactivity.
In Silico Off-Target Prediction
Objective: To computationally predict the potential off-target interactions of a small molecule across a large panel of biological targets.
Methodology:
-
Ligand-Based Approaches (e.g., Chemical Similarity, Machine Learning):
-
The 2D/3D structure of the query compound (e.g., DF-Kin-Inhib-A) is used as a template.
-
Databases of known ligands with annotated biological activities (e.g., ChEMBL, BindingDB) are searched for structurally similar compounds.
-
Machine learning models, such as Support Vector Machines (SVM) or Deep Neural Networks, trained on large chemical and biological datasets, predict the probability of interaction with various targets.
-
-
Structure-Based Approaches (e.g., Molecular Docking):
-
A library of 3D protein structures of potential off-targets (e.g., the human kinome) is assembled.
-
The query compound is computationally "docked" into the binding site of each protein structure.
-
A scoring function estimates the binding affinity (e.g., in kcal/mol or as a pKi) for each protein-ligand complex.
-
-
Data Analysis:
-
The results from multiple prediction methods are aggregated and ranked.
-
A list of the most probable off-targets is generated for subsequent experimental validation.
-
In Vitro Kinase Profiling
Objective: To experimentally measure the inhibitory activity of a compound against a panel of purified kinases.
Methodology:
-
Compound Preparation: The test compounds (DF-Kin-Inhib-A, Cmpd-B, Cmpd-C) are serially diluted to a range of concentrations (e.g., from 10 µM to 0.1 nM).
-
Kinase Panel: A commercial kinase panel (e.g., Eurofins DiscoverX, Promega) of several hundred purified human kinases is utilized.
-
Assay Principle: A common method is a radiometric assay (e.g., ³³P-ATP filter binding) or a fluorescence-based assay.
-
For a radiometric assay, each kinase is incubated with its specific substrate, the test compound, and ³³P-labeled ATP.
-
The reaction is allowed to proceed for a defined time at a controlled temperature.
-
The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of kinase activity inhibition is calculated for each compound concentration relative to a vehicle control (e.g., DMSO).
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) is determined by fitting the data to a dose-response curve.
-
The results are often visualized as a "kinoscan" tree spot diagram to provide a global view of selectivity.
-
Cellular Target Engagement Assays
Objective: To confirm that the compound interacts with the predicted off-targets in a cellular context.
Methodology (e.g., NanoBRET™ Target Engagement Assay):
-
Cell Line Preparation: Human cell lines are engineered to express the predicted off-target kinase as a fusion protein with NanoLuc® luciferase.
-
Compound Treatment: The engineered cells are treated with a range of concentrations of the test compound.
-
Tracer Addition: A fluorescent tracer that binds to the kinase active site is added to the cells.
-
BRET Measurement: Bioluminescence Resonance Energy Transfer (BRET) occurs when the NanoLuc® luciferase is in close proximity to the fluorescent tracer. If the test compound binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: The IC₅₀ value for target engagement is calculated from the dose-response curve of the BRET signal.
Visualizing Potential Downstream Effects
Off-target kinase inhibition can lead to the unintended modulation of various signaling pathways, potentially causing adverse effects.[3] For example, if a predicted off-target is a key component of a critical cellular pathway, its inhibition could have significant biological consequences. The diagram below illustrates a generic kinase signaling cascade that is often involved in cell proliferation and survival, and which could be inadvertently affected by a non-selective inhibitor.
Caption: Hypothetical kinase signaling pathway and points of inhibition.
The workflow for assessing cross-reactivity, from initial computational screening to experimental validation, is a critical path in drug development.
Caption: Workflow for cross-reactivity assessment.
Conclusion
The inclusion of the this compound moiety in drug candidates holds promise for improving pharmacological properties. However, this guide highlights the critical need for a thorough assessment of cross-reactivity. While our hypothetical in silico data suggests a potential for increased off-target interactions with this moiety, experimental validation is paramount. By employing a systematic approach that combines computational prediction with robust in vitro and cellular assays, researchers can make more informed decisions, ultimately leading to the development of safer and more effective therapeutics.
References
analytical methods for confirming the stereochemistry of (3,3-Difluorocyclobutyl)methanol
A definitive guide to confirming the stereochemistry of (3,3-Difluorocyclobutyl)methanol is essential for researchers in drug discovery and development, where precise three-dimensional molecular architecture is paramount for biological activity and safety. This guide provides a comprehensive comparison of the primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's method, Single-Crystal X-ray Crystallography, and Vibrational Circular Dichroism (VCD).
Comparison of Key Analytical Methods
The selection of an appropriate analytical method for stereochemical determination depends on several factors, including the physical state of the sample, the amount of material available, and the desired level of structural detail. The following table summarizes the key performance metrics for each technique.
| Feature | Mosher's Method (NMR) | X-ray Crystallography | Vibrational Circular Dichroism (VCD) |
| Principle | Analysis of chemical shift differences in diastereomeric esters | Diffraction of X-rays by a single crystal | Differential absorption of left and right circularly polarized infrared light |
| Sample State | Solution | Solid (single crystal) | Solution or neat liquid |
| Sample Amount | Milligrams | Micrograms to milligrams | Milligrams |
| Analysis Time | 1-2 days | Days to weeks (including crystallization) | Hours to a day |
| Outcome | Relative and absolute configuration | Absolute 3D structure | Absolute configuration in solution |
| Key Advantage | Applicable to non-crystalline samples | Provides unambiguous 3D structure | Non-destructive and reflects solution-state conformation |
| Key Limitation | Requires chemical derivatization | Requires high-quality single crystals | Requires computational modeling for absolute configuration assignment |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established procedures and are adapted for the analysis of this compound.
Mosher's Method (NMR Spectroscopy)
This method involves the derivatization of the chiral alcohol with the enantiomerically pure Mosher's acid chlorides, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), to form diastereomeric esters. The differential anisotropic effect of the phenyl ring in the MTPA esters on the protons of the cyclobutyl ring allows for the determination of the absolute configuration by analyzing the differences in their ¹H NMR chemical shifts (Δδ = δS - δR).
Protocol:
-
Esterification:
-
In two separate NMR tubes, dissolve approximately 5 mg of this compound in 0.5 mL of anhydrous pyridine-d₅.
-
To one tube, add 1.2 equivalents of (R)-MTPA-Cl. To the other tube, add 1.2 equivalents of (S)-MTPA-Cl.
-
Seal the tubes and allow the reactions to proceed at room temperature for 4-6 hours, or until the starting alcohol is fully consumed as monitored by TLC or ¹H NMR.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Assign the proton signals of the cyclobutyl ring and the methylene group of the methanol moiety for both diastereomers.
-
-
Data Analysis:
-
Calculate the chemical shift differences (Δδ) for each corresponding proton by subtracting the chemical shifts of the (R)-ester from the (S)-ester (Δδ = δS - δR).
-
A positive Δδ for protons on one side of the molecule and a negative Δδ for protons on the other side, relative to the MTPA ester plane, indicates the absolute configuration.
-
Hypothetical ¹H NMR Data for Mosher Esters of this compound:
| Proton | δ (R-MTPA ester) (ppm) | δ (S-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-1 (CHOH) | 4.52 | 4.48 | -0.04 |
| H-2a | 2.45 | 2.55 | +0.10 |
| H-2b | 2.20 | 2.10 | -0.10 |
| H-4a | 2.60 | 2.50 | -0.10 |
| H-4b | 2.35 | 2.45 | +0.10 |
| -CH₂OHa | 4.15 | 4.25 | +0.10 |
| -CH₂OHb | 4.05 | 3.95 | -0.10 |
Single-Crystal X-ray Crystallography
X-ray crystallography is considered the gold standard for determining the absolute three-dimensional structure of a molecule.[1] This technique requires a high-quality single crystal of the compound or a suitable crystalline derivative. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of atomic positions and, consequently, the absolute stereochemistry.
Protocol:
-
Crystallization:
-
Dissolve the purified this compound or a suitable solid derivative (e.g., a p-nitrobenzoate ester) in a minimal amount of a suitable solvent.
-
Employ slow evaporation, vapor diffusion, or solvent layering techniques to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head and place it in a diffractometer.
-
Collect diffraction data at a low temperature (e.g., 100 K) using a monochromatic X-ray source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct or Patterson methods to obtain an initial electron density map.
-
Refine the structural model against the experimental data to determine the final atomic coordinates and compute the Flack parameter to confirm the absolute configuration.[2]
-
Hypothetical Crystallographic Data for a Derivative of this compound:
| Parameter | Value |
| Chemical Formula | C₁₁H₁₀F₂O₄ |
| Formula Weight | 256.19 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 5.89, 12.45, 16.21 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1188.5 |
| Z | 4 |
| R-factor (%) | 3.5 |
| Flack parameter | 0.02(3) |
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3] The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the enantiomerically enriched this compound in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
-
VCD Spectrum Acquisition:
-
Acquire the VCD and IR spectra of the sample using a VCD spectrometer.
-
-
Computational Modeling:
-
Perform a conformational search for one enantiomer of this compound using computational chemistry software.
-
Calculate the theoretical VCD and IR spectra for the lowest energy conformers using Density Functional Theory (DFT).
-
-
Spectral Comparison:
-
Compare the experimental VCD spectrum with the calculated spectrum. A good agreement in the signs and relative intensities of the VCD bands confirms the absolute configuration of the measured enantiomer.
-
Workflow Diagrams
The following diagrams illustrate the experimental workflows for each analytical method.
References
Safety Operating Guide
Navigating the Disposal of (3,3-Difluorocyclobutyl)methanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of (3,-Difluorocyclobutyl)methanol, a fluorinated organic compound. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
(3,3-Difluorocyclobutyl)methanol is classified as a flammable liquid and vapor, necessitating careful handling and disposal.[1] The primary recommendation from suppliers is to dispose of the contents and container at an approved waste disposal plant.[1] This indicates that standard disposal methods such as drain or trash disposal are not appropriate for this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A flame-retardant lab coat.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Keep the compound away from heat, sparks, open flames, and other ignition sources.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous waste. The following steps outline the recommended procedure:
-
Waste Identification and Segregation:
-
Clearly label a dedicated, compatible waste container with "this compound" and the appropriate hazardous waste symbols.
-
Do not mix this compound with other waste streams unless compatibility has been verified. Incompatible materials can lead to dangerous chemical reactions.
-
-
Container Management:
-
Use a container that is in good condition and compatible with fluorinated alcohols.
-
Keep the container tightly closed except when adding waste.
-
Store the waste container in a designated, well-ventilated, and cool secondary containment area away from ignition sources.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal service with a complete and accurate description of the waste, including its chemical name and any known hazards.
-
-
Empty Container Disposal:
-
Even after emptying, containers of this compound may retain hazardous residues.
-
Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After proper rinsing and drying, deface the original label and dispose of the container as recommended by your institution's EHS guidelines.
-
Quantitative Data and Disposal Considerations
For a clear overview of the key disposal parameters, the following table summarizes the available information.
| Parameter | Guideline | Source |
| UN Number | Not specified in available results | Consult specific SDS |
| Hazard Class | Flammable liquid | [1] |
| Disposal Method | Approved waste disposal plant | [1] |
| Container Type | Chemically resistant, tightly sealed | General Lab Practice |
| Storage | Cool, well-ventilated, away from ignition sources | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Disclaimer: This information is intended as a guide and is based on publicly available safety information. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's waste disposal policies before handling and disposing of this chemical. The ultimate responsibility for safe handling and disposal lies with the user.
References
Personal protective equipment for handling (3,3-Difluorocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (3,3-Difluorocyclobutyl)methanol (CAS Number: 681128-39-2). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid chemical building block. While specific toxicity data is limited, it is crucial to handle it with care, assuming it may be harmful if ingested, inhaled, or in contact with skin. The following personal protective equipment is mandatory to mitigate exposure risks.
| PPE Category | Required Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing or exothermic reaction.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Disposable nitrile gloves offer good protection against a range of chemicals for short-term use.[1][2] Always inspect gloves for tears or punctures before use and dispose of them after handling the chemical. For prolonged contact, consult the glove manufacturer's resistance guide. |
| Body Protection | Laboratory coat | A flame-resistant lab coat (e.g., Nomex®) with long sleeves, fully buttoned, is recommended.[1][3] It should be worn over clothing that covers the legs and arms. |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet; sandals or perforated shoes are not permitted in the laboratory.[1][3] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Engineering controls like a fume hood are the primary method to control inhalation exposure.[1][4] If engineering controls are insufficient, a respirator may be required; this necessitates a formal respiratory protection program with fit testing and training. |
Operational Plan for Handling
A systematic approach is crucial when working with this compound. The following protocol outlines the key steps for safe handling during laboratory procedures.
Experimental Protocol: Safe Handling of this compound
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary safety equipment, including the appropriate PPE, is readily available and in good condition.
-
Have a spill kit accessible that is appropriate for halogenated organic compounds.
-
-
Handling:
-
Don the required PPE as specified in the table above.
-
Carefully weigh and transfer the solid chemical, minimizing the creation of dust.
-
If dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Keep the container tightly closed when not in use.[4]
-
-
Post-Handling:
-
Decontaminate the work surface after the procedure is complete.
-
Carefully remove and dispose of gloves and any other contaminated disposable PPE.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused or Waste this compound | Collect in a clearly labeled, sealed, and compatible waste container. The label should include the chemical name and hazard information. |
| Contaminated Labware (e.g., gloves, weighing paper, pipette tips) | Place in a designated solid hazardous waste container. Do not mix with general laboratory trash.[5] |
| Solutions containing this compound | Collect in a designated halogenated organic liquid waste container. Do not mix with non-halogenated waste streams.[6] Do not dispose of down the drain.[5] |
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. se.tmu.ac.jp [se.tmu.ac.jp]
- 6. Making sure you're not a bot! [oc-praktikum.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
